1-Ethynyl-4-iodobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5I/c1-2-7-3-5-8(9)6-4-7/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGXITKLGQBZBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478894 | |
| Record name | 1-Ethynyl-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-99-4 | |
| Record name | 1-Ethynyl-4-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethynyl-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Ethynyl-4-iodobenzene CAS number
An In-Depth Technical Guide to 1-Ethynyl-4-iodobenzene (CAS No. 766-99-4): A Strategic Building Block for Advanced Chemical Synthesis
Introduction
1-Ethynyl-4-iodobenzene is a bifunctional organic compound that has emerged as a critical building block in modern synthetic chemistry. Its unique structure, featuring a terminal alkyne and an aryl iodide, offers two distinct and highly reactive sites for orthogonal chemical transformations. This guide provides an in-depth analysis of its properties, synthesis, and applications, with a particular focus on its utility in drug discovery and materials science. The Chemical Abstracts Service (CAS) has assigned the number 766-99-4 to this compound, which serves as its unique identifier in chemical literature and databases.
Physicochemical Properties and Safety Data
Understanding the fundamental properties of 1-Ethynyl-4-iodobenzene is paramount for its effective use and safe handling in a laboratory setting. This compound is typically a yellow liquid or solid with a molecular weight of approximately 228.03 g/mol .[1][2]
| Property | Value | Source(s) |
| CAS Number | 766-99-4 | [1][2] |
| Molecular Formula | C₈H₅I | [2] |
| Molecular Weight | 228.03 g/mol | [2] |
| Appearance | Yellow liquid or solid | [1] |
| Purity | Typically ≥95% - 98% | [2] |
| InChI Key | MYGXITKLGQBZBV-UHFFFAOYSA-N | [1] |
| SMILES | C#Cc1ccc(I)cc1 | [1][2] |
Safety and Handling
1-Ethynyl-4-iodobenzene is classified as a hazardous substance and requires careful handling.[1][2] It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]
-
Precautionary Measures: Work should be conducted in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[3][4]
-
Storage: The compound is light-sensitive and should be stored in a cool, dark, and dry place (recommended 2-8°C) in a tightly sealed container.[5]
Core Reactivity: The Power of Orthogonal Functionality
The synthetic utility of 1-Ethynyl-4-iodobenzene stems from the differential reactivity of its two functional groups: the terminal alkyne and the carbon-iodine bond. This allows for selective, stepwise reactions, making it a cornerstone reagent in complex molecule synthesis.
The C–I bond is the most reactive of the aryl halides (C–I > C–Br > C–Cl) in palladium-catalyzed cross-coupling reactions.[6] This high reactivity allows for coupling reactions to occur under mild conditions, often at room temperature, preserving sensitive functional groups elsewhere in the molecule.[6] The terminal alkyne provides a versatile handle for forming carbon-carbon bonds, most notably through Sonogashira coupling.[7][8]
Key Application: The Sonogashira Cross-Coupling Reaction
The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a foundational method for constructing aryl-alkynyl bonds.[6][7] 1-Ethynyl-4-iodobenzene is an ideal substrate for this transformation, serving as a linchpin to connect different molecular fragments.
Mechanism of Action: A Self-Validating Catalytic System
The reaction proceeds through two interconnected catalytic cycles. The causality is clear: the palladium cycle activates the aryl iodide, while the copper cycle generates the reactive copper(I) acetylide intermediate.
Caption: Sonogashira coupling catalytic cycle.
Field-Proven Experimental Protocol: Synthesis of a Diarylacetylene
This protocol describes a typical Sonogashira coupling using 1-Ethynyl-4-iodobenzene. The choice of a palladium tetrakis catalyst and copper(I) iodide is standard, while a mild base like triethylamine (NEt₃) also serves as the solvent.[9]
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 1-Ethynyl-4-iodobenzene (1.0 eq), the desired terminal alkyne partner (1.1 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Base: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed triethylamine (NEt₃) or a mixture of toluene and diisopropylethylamine (DIPEA).[9]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Applications in Drug Discovery and Development
The rigid, linear scaffold provided by the aryl-alkynyl motif is highly desirable in medicinal chemistry for probing protein binding pockets.[10] 1-Ethynyl-4-iodobenzene serves as a versatile precursor for synthesizing bioactive molecules and complex pharmaceutical intermediates.[1][11]
-
Lead Optimization: The compound allows for the rapid generation of compound libraries. By keeping the 4-ethynylphenyl core constant, medicinal chemists can systematically vary the substituent introduced via Sonogashira coupling to explore structure-activity relationships (SAR).[12]
-
Case Study - BCR-ABL Inhibitors: In the development of treatments for chronic myeloid leukemia (CML), Sonogashira coupling is used to synthesize potent inhibitors of the BCR-ABL protein, including mutants resistant to existing therapies like imatinib.[13] For instance, 1-Ethynyl-4-iodobenzene can be coupled with a substituted 3-amino-1H-indazole to create the core of a potent pan-BCR-ABL inhibitor.[13]
Caption: Role of 1-Ethynyl-4-iodobenzene in a drug discovery pipeline.
Utility in Materials Science
Beyond pharmaceuticals, 1-Ethynyl-4-iodobenzene is a valuable monomer for the synthesis of advanced materials.[1][11]
-
Conjugated Polymers: The aryl-alkynyl linkage extends π-conjugation, a key property for organic electronic materials. Polymers incorporating this unit can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Functional Materials: Its rigid structure makes it suitable for creating porous organic frameworks (POFs) and other nanomaterials with tailored electronic and physical properties.[11]
Conclusion
1-Ethynyl-4-iodobenzene (CAS No. 766-99-4) is a powerful and versatile reagent whose value lies in the strategic placement of two reactive functional groups. Its predictable reactivity, particularly in Sonogashira cross-coupling reactions, provides chemists with a reliable tool for constructing complex molecular architectures. For researchers in drug discovery, it offers an efficient route to novel therapeutics by enabling rapid lead generation and optimization. In materials science, it serves as a fundamental building block for next-generation functional organic materials. A thorough understanding of its properties and adherence to strict safety protocols are essential for harnessing its full synthetic potential.
References
-
Caming Pharmaceutical Limited. 1-Ethynyl-4-iodobenzene CAS 766-99-4. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Safety and Handling of Iodobenzene: Best Practices for Laboratories. [Link]
-
Watson International. 1-Ethynyl-4-iodobenzene CAS 766-99-4. [Link]
-
PubMed. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. [Link]
-
ResearchGate. Sonogashira coupling involving axial 1‐ethynyl‐4‐iodobenzene SubPcs. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
YouTube. Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
YouTube. TEDxBoston - Dr Jay Bradner - Opensource Drug Discovery. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
PubMed Central. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. [Link]
-
ACS Publications. In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. [Link]
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- 2. chemscene.com [chemscene.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
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- 10. m.youtube.com [m.youtube.com]
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- 12. technologynetworks.com [technologynetworks.com]
- 13. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: 1-Ethynyl-4-iodobenzene
Executive Summary
1-Ethynyl-4-iodobenzene (CAS 766-99-4), also known as 4-iodophenylacetylene, is a bifunctional aromatic building block critical to the synthesis of molecular wires, liquid crystals, and conjugated oligomers. Its structural utility stems from its orthogonal reactivity: the aryl iodide moiety (
Part 1: Physiochemical Profile
The physical constants below represent data for high-purity (>97%) crystalline material. Researchers should note that yellowing of the solid typically indicates photo-degradation or iodine liberation.
| Property | Value | Context/Notes |
| CAS Number | 766-99-4 | |
| Molecular Formula | ||
| Molecular Weight | 228.03 g/mol | |
| Appearance | Pale yellow to beige crystalline solid | Darkens upon light exposure. |
| Melting Point | 68 – 69 °C | Sharp transition indicates high purity [1]. |
| Boiling Point | ~221 °C (Predicted) | Sublimes under high vacuum. |
| Density | ~1.8 g/cm³ (Predicted) | High density due to heavy iodine atom. |
| Solubility | Soluble: | Use anhydrous solvents for coupling reactions. |
| pKa | ~25 (Terminal Alkyne) | Deprotonation requires strong bases (e.g., NaH, n-BuLi). |
Part 2: Spectral Characterization[1]
Accurate identification relies on distinguishing the terminal alkyne proton and the para-substituted aromatic system.
Nuclear Magnetic Resonance (NMR)
The
-
NMR (400 MHz,
):-
7.60 – 7.65 ppm (d, 2H,
Hz): Aromatic protons ortho to the Iodine atom (deshielded by the heavy halogen). -
7.18 – 7.22 ppm (d, 2H,
Hz): Aromatic protons meta to Iodine (ortho to the alkyne). -
3.10 – 3.20 ppm (s, 1H): Terminal acetylenic proton (
). This singlet is diagnostic; disappearance indicates successful coupling or deprotonation [2].
-
7.60 – 7.65 ppm (d, 2H,
Infrared Spectroscopy (IR)[1][2][3][4]
-
(Stretch): ~2100 – 2120 cm
(Weak to medium intensity). -
(Stretch): ~3280 – 3300 cm
(Sharp, strong). -
Fingerprint: Strong bands around 800-820 cm
characteristic of para-disubstituted benzene.
Part 3: Synthesis & Purification Protocol
While 1-ethynyl-4-iodobenzene is commercially available, in-house synthesis is often required to ensure fresh, iodide-free material for sensitive catalytic cycles. The most robust route involves a chemoselective Sonogashira coupling followed by deprotection.
Validated Synthetic Route
Reaction: 1,4-Diiodobenzene + Trimethylsilylacetylene (TMSA)
Step 1: Mono-Sonogashira Coupling
-
Reagents: 1,4-Diiodobenzene (1.0 equiv), TMSA (0.95 equiv - limiting reagent to prevent bis-coupling),
(2 mol%), CuI (1 mol%). -
Solvent: Anhydrous THF/Triethylamine (1:1).
-
Conditions: Stir at room temperature (25 °C) for 4-6 hours under Argon.
-
Workup: Filter off ammonium salts, concentrate, and purify via silica flash chromatography (Hexanes) to isolate 1-iodo-4-(trimethylsilylethynyl)benzene .
Step 2: Desilylation
-
Reagents: Intermediate from Step 1,
(1.5 equiv). -
Solvent: Methanol/DCM (1:1).
-
Conditions: Stir at 20 °C for 1 hour. Monitor by TLC (disappearance of high
spot). -
Purification: Aqueous workup followed by recrystallization from Hexanes/Ethanol.
Synthesis Workflow Diagram
Caption: Step-wise synthesis targeting mono-substitution to avoid bis-alkynylation by-products.
Part 4: Reactivity & Applications
The molecule's value lies in its orthogonal reactivity . The iodine atom is reactive towards oxidative addition (
Key Reaction Pathways[1]
-
Sonogashira Polymerization: Used to create poly(p-phenylene ethynylene) (PPE) molecular wires.
-
Click Chemistry: The terminal alkyne reacts with azides to form 1,2,3-triazoles, useful in bioconjugation.
-
Liquid Crystals: The rigid rod structure promotes nematic phase formation in mesogenic derivatives.
Orthogonal Reactivity Logic
Caption: Orthogonal reaction pathways allowing sequential functionalization of the I-terminus and the Alkyne-terminus.
Part 5: Handling & Stability
-
Storage: Store at 2–8 °C in the dark. The compound is light-sensitive; UV exposure causes iodine liberation (turning the solid brown) and potential polymerization of the alkyne.
-
Safety (GHS):
-
Stability: Stable under inert atmosphere (
/Argon). Avoid contact with strong oxidizing agents and copper salts unless in a controlled reaction (risk of acetylide detonation in dry state).
References
-
Sigma-Aldrich. 1-Ethynyl-4-iodobenzene Product Specification. Link
-
ChemicalBook. Benzene, 1-ethynyl-4-iodo- NMR Spectrum. Link
-
PubChem. 1-Ethynyl-4-iodobenzene Compound Summary. Link
-
BenchChem. 1-Ethynyl-4-nitrobenzene (Analogue) Spectral Data. Link
-
ResearchGate. Synthesis of Poly(p-phenyleneethynylene)s via Sonogashira. Link
Sources
1-Ethynyl-4-iodobenzene structure and formula
Bifunctional Scaffolds in Precision Synthesis
Executive Summary
1-Ethynyl-4-iodobenzene (CAS: 766-99-4) represents a critical class of bifunctional "molecular wires" used extensively in materials science, medicinal chemistry, and nanotechnology. Its structural uniqueness lies in its orthogonal reactivity : the aryl iodide moiety (
Part 1: Structural Analysis & Physicochemical Properties
The molecule consists of a rigid benzene core substituted at the para positions (1,4-substitution), ensuring linearity. This geometric rigidity is paramount for its application in molecular electronics (conductive bridges) and liquid crystal design.
Table 1: Physicochemical Data Profile
| Property | Value / Description |
| IUPAC Name | 1-Ethynyl-4-iodobenzene |
| Common Name | p-Iodophenylacetylene |
| CAS Registry | 766-99-4 |
| Molecular Formula | |
| Molecular Weight | 228.03 g/mol |
| Physical State | Pale yellow to off-white solid |
| Melting Point | 68–69 °C [1] |
| Boiling Point | ~221 °C (at 760 mmHg) |
| Solubility | Soluble in |
| Stability | Light sensitive (store in dark); Air stable (short term) |
Part 2: Synthesis & Purification Protocols[1]
Direct iodination of phenylacetylene often yields inseparable mixtures. The industry-standard protocol utilizes a protection-deprotection strategy starting from 1,4-diiodobenzene. This method prevents oligomerization and ensures regioselectivity.
Validated Synthesis Workflow
Reagents:
-
Substrate: 1,4-Diiodobenzene (1.0 equiv)
-
Reagent: Trimethylsilylacetylene (TMSA) (0.95 equiv - limiting reagent to prevent bis-coupling)
-
Catalyst:
(2 mol%) -
Co-catalyst: CuI (1 mol%)
-
Base/Solvent: Triethylamine (TEA) / THF (1:1 v/v)
-
Deprotection:
in Methanol/DCM
Step-by-Step Protocol
-
Degassing (Critical): Sparge the THF/TEA solvent mixture with Argon for 20 minutes. Oxygen presence promotes homocoupling of the alkyne (Glaser coupling), forming diyne impurities.
-
Sonogashira Coupling:
-
Charge a flame-dried Schlenk flask with 1,4-diiodobenzene,
, and CuI under inert atmosphere. -
Add the degassed solvent mixture.
-
Add TMS-acetylene dropwise at room temperature.
-
Stir at ambient temperature for 4–6 hours. Monitor by TLC (Hexanes).[1]
-
Note: The mono-coupled product (1-iodo-4-(TMS-ethynyl)benzene) is the target.
-
-
Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate and purify via silica gel flash chromatography (100% Hexanes) to isolate the TMS-protected intermediate.
-
Deprotection:
-
Dissolve the intermediate in
and MeOH (1:1). -
Add solid
(1.5 equiv) and stir for 30 minutes. -
Aqueous workup followed by recrystallization (Hexanes/Ethanol) yields pure 1-ethynyl-4-iodobenzene.
-
Synthesis Logic Diagram
Figure 1: Stepwise synthetic route preventing bis-substitution via statistical stoichiometry control.
Part 3: Mechanistic Utility & Reactivity
1-Ethynyl-4-iodobenzene is a "linchpin" molecule. Its utility stems from the ability to react the iodine end and the alkyne end sequentially under different conditions.
Orthogonal Reactivity Pathways
-
Site A (Iodine): Highly reactive toward Pd(0) oxidative addition. Used to attach the molecule to larger aromatic systems or surfaces.
-
Site B (Alkyne): Reactive toward Cu(I) azides (Click) or can serve as the nucleophile in a second Sonogashira coupling.
Experimental Insight: When performing a Sonogashira coupling on this molecule (using it as the aryl halide), the terminal alkyne must usually be protected (e.g., with TIPS) or the reaction must be carefully tuned to avoid self-polymerization. However, in "Click" chemistry, the iodine is inert, allowing for clean triazole formation.
Reactivity Flowchart
Figure 2: Divergent synthetic pathways utilizing the orthogonal functional groups of the scaffold.
Part 4: Handling, Stability & Safety
-
Light Sensitivity: Aryl iodides are prone to homolytic cleavage of the C-I bond under UV light, liberating iodine (turning the solid purple/brown). Protocol: Wrap all storage vials in aluminum foil.
-
Thermal Stability: While the melting point is ~69°C, terminal acetylenes can be thermally unstable. Do not distill at high temperatures without vacuum; Kugelrohr distillation is preferred.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the alkyne.
References
-
Sigma-Aldrich.[2][3] Product Specification: 1-Ethynyl-4-iodobenzene (CAS 766-99-4).[4][5] Retrieved from
-
PubChem.[2][6] Compound Summary: 1-Ethynyl-4-iodobenzene.[4] National Library of Medicine. Retrieved from
-
Organic Syntheses. General Procedures for Sonogashira Coupling. Org. Synth. Coll. Vol. 10 , p.567. Retrieved from
-
ChemScene.[4] Safety Data Sheet & Properties: 1-Ethynyl-4-iodobenzene. Retrieved from
Sources
- 1. EP0387929A1 - Trimethylsilyl acetylene compounds, their preparation and their use in the preparation of daunomycinone derivatives - Google Patents [patents.google.com]
- 2. 1-エチニル-4-ニトロベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-乙炔基-4-硝基苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. 766-99-4|1-Ethynyl-4-iodobenzene|BLD Pharm [bldpharm.com]
- 6. 1-Ethynyl-4-nitrobenzene | C8H5NO2 | CID 136752 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Strategic Utility of 1-Ethynyl-4-iodobenzene
Executive Summary
1-Ethynyl-4-iodobenzene (also known as 4-iodophenylacetylene) is a premier bifunctional building block in organic synthesis, materials science, and medicinal chemistry. Its structural value lies in its orthogonal reactivity : it possesses an aryl iodide moiety (highly reactive in Palladium-catalyzed cross-couplings) and a terminal alkyne (reactive in "Click" chemistry, Sonogashira couplings, or Glaser polymerizations).
This guide moves beyond basic textbook definitions to provide a robust, field-tested protocol for its synthesis ("discovery" in the laboratory context) and validation. It addresses the common pitfall of statistical product distribution—avoiding the formation of 1,4-diethynylbenzene—and outlines the strategic utility of the molecule in molecular electronics and drug discovery.
Chemical Logic & Structural Significance
To understand the "discovery" of this molecule is to understand the challenge of desymmetrization .
The starting material, 1,4-diiodobenzene, is symmetric. Direct reaction with acetylene gas often leads to a statistical mixture of:
-
Unreacted starting material.
-
Target: 1-Ethynyl-4-iodobenzene (Mono-substituted).
-
Impurity: 1,4-Diethynylbenzene (Bis-substituted).
Separating these three is difficult due to similar polarities. Therefore, the "discovered" optimal route utilizes a protection-deprotection strategy using Trimethylsilylacetylene (TMSA). This introduces steric bulk that slows down the second addition, allowing for high-yield isolation of the mono-intermediate.
Reactivity Profile
-
Site A (Iodine): Susceptible to Oxidative Addition by Pd(0).
-
Site B (Alkyne): Susceptible to deprotonation (pKa ~25), π-coordination, or cycloaddition.
Synthetic Pathway: The Mono-Protection Route
The most robust method for generating 1-ethynyl-4-iodobenzene is a two-step sequence: a controlled Sonogashira coupling followed by desilylation.
Workflow Visualization
Figure 1: The controlled synthetic workflow preventing bis-alkynylation.
Detailed Experimental Protocol
Safety Warning: 1-Ethynyl-4-iodobenzene is a skin and eye irritant. Work in a fume hood. Acetylenes can be explosive; avoid metal spatulas with dry acetylides.
Step 1: Synthesis of 1-iodo-4-(trimethylsilylethynyl)benzene
Rationale: We use a slight excess of diiodobenzene relative to TMS-acetylene to statistically favor the mono-product.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Reagents:
-
1,4-Diiodobenzene (10.0 g, 30.3 mmol)
-
Pd(PPh₃)₂Cl₂ (425 mg, 0.6 mmol, 2 mol%)
-
CuI (115 mg, 0.6 mmol, 2 mol%)
-
Solvent: Dry THF (100 mL) and Triethylamine (30 mL).
-
-
Degassing (CRITICAL): Sparge the solvent mixture with Argon for 20 minutes. Failure to degas leads to oxidative homocoupling of the alkyne (Glaser coupling).
-
Addition: Add the diiodobenzene, Pd catalyst, and CuI under Argon flow.
-
Reaction: Dropwise add Trimethylsilylacetylene (TMSA) (2.97 g, 30.3 mmol) over 30 minutes. Stir at Room Temperature (RT) for 12 hours.
-
Note: Keeping TMSA limiting or equimolar prevents double addition.
-
-
Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography (Hexanes). The first fraction is unreacted diiodobenzene (recoverable). The second fraction is the desired mono-TMS intermediate.
Step 2: Deprotection to 1-Ethynyl-4-iodobenzene
-
Dissolution: Dissolve the intermediate (from Step 1) in a mixture of MeOH (50 mL) and THF (50 mL).
-
Base Hydrolysis: Add Potassium Carbonate (K₂CO₃, 1.5 equiv).
-
Reaction: Stir at RT for 2 hours. Monitor by TLC (The product is slightly more polar than the TMS-protected precursor).
-
Workup: Dilute with water, extract with diethyl ether (3x). Wash organics with brine, dry over MgSO₄, and concentrate.
-
Final Polish: Recrystallization from hexanes or sublimation yields pure white/off-white crystals.
Analytical Validation (Trustworthiness)
To ensure the identity and purity of the "discovered" compound, compare your data against these standard parameters.
| Parameter | Specification | Notes |
| Physical State | Solid (Crystals) | Often yellowish if impure; pure is white/off-white. |
| Melting Point | 80 – 82 °C | Sharp range indicates high purity. |
| ¹H NMR (CDCl₃) | δ 7.65 (d, J=8.5 Hz, 2H) | Aromatic protons adjacent to Iodine (deshielded). |
| δ 7.20 (d, J=8.5 Hz, 2H) | Aromatic protons adjacent to Alkyne. | |
| δ 3.15 (s, 1H) | The acetylenic proton (diagnostic singlet). | |
| ¹³C NMR | ~137.5, 133.0, 121.5, 94.5 | Distinct alkyne carbons and aromatic signals. |
| IR Spectroscopy | ~3280 cm⁻¹ (C≡C-H str) | Sharp, strong peak. |
| ~2100 cm⁻¹ (C≡C str) | Weak signal (characteristic of internal/terminal alkynes). |
Strategic Applications
Once synthesized, 1-Ethynyl-4-iodobenzene serves as a divergent node in chemical space.
Divergent Synthesis Pathway
Figure 2: Divergent reactivity profile allowing modular construction of complex materials.
Key Fields of Use
-
Medicinal Chemistry: Used as a rigid linker to extend pharmacophores into new binding pockets. The alkyne group allows for late-stage functionalization via "Click" chemistry (Huisgen cycloaddition) [1].
-
Materials Science: A critical precursor for oligo(phenylene ethynylene)s (molecular wires). The iodine atom allows the chain to be extended, while the alkyne acts as the conductive bridge [2].
-
Metal-Organic Frameworks (MOFs): Used to synthesize elongated linkers that increase the pore size of MOFs for gas storage applications.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69925, 1-Ethynyl-4-iodobenzene. Retrieved from [Link]
A Comprehensive Technical Guide to the Spectroscopic Characterization of 1-Ethynyl-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-Ethynyl-4-iodobenzene in Modern Organic Synthesis
1-Ethynyl-4-iodobenzene is a bifunctional aromatic compound that has emerged as a critical building block in a multitude of applications, ranging from medicinal chemistry to materials science.[1] Its utility lies in the presence of two distinct and highly reactive functional groups: a terminal alkyne and an iodo group. The terminal alkyne allows for a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), while the iodo group is a versatile handle for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. This dual reactivity makes 1-ethynyl-4-iodobenzene an ideal scaffold for the construction of complex molecular architectures, including pharmaceutical intermediates, functional polymers, and conjugated materials for optoelectronic applications. A thorough understanding of its spectroscopic properties is paramount for its effective utilization, enabling researchers to confirm its identity, assess its purity, and monitor its transformations in chemical reactions.
Synthesis of 1-Ethynyl-4-iodobenzene: A Practical Approach
The synthesis of 1-ethynyl-4-iodobenzene is most commonly achieved through a Sonogashira coupling reaction between a dihaloarene and a protected acetylene, followed by a deprotection step. A well-established and reliable method involves the coupling of 1,4-diiodobenzene with trimethylsilylacetylene (TMSA) followed by the removal of the trimethylsilyl (TMS) protecting group.
Experimental Protocol: A Two-Step Synthesis
Part 1: Sonogashira Coupling of 1,4-Diiodobenzene and Trimethylsilylacetylene
This step selectively introduces one ethynyl group onto the diiodobenzene core. The use of a TMS-protected alkyne is crucial to prevent the undesired homocoupling of the alkyne.
Materials:
-
1,4-Diiodobenzene
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,4-diiodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous toluene and triethylamine (2:1 v/v) to the flask.
-
Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.
-
Slowly add trimethylsilylacetylene (1.1 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (4-iodophenylethynyl)trimethylsilane.
Part 2: Deprotection of (4-Iodophenylethynyl)trimethylsilane
The removal of the TMS group is typically achieved under mild basic conditions.
Materials:
-
(4-Iodophenylethynyl)trimethylsilane
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)
-
Methanol or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (4-iodophenylethynyl)trimethylsilane (1.0 eq) in methanol or THF.
-
Add potassium carbonate (2.0 eq) or a 1M solution of TBAF in THF (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield 1-ethynyl-4-iodobenzene as a solid, which can be further purified by recrystallization if necessary.
Spectroscopic Data and Interpretation
A comprehensive analysis of the spectroscopic data is essential for the unambiguous identification and characterization of 1-ethynyl-4-iodobenzene.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration | Assignment | Solvent |
| 7.66 | d | 8.6 | 2H | Ar-H (ortho to I) | DMSO-d₆ |
| 7.20 | d | 8.5 | 2H | Ar-H (ortho to C≡CH) | DMSO-d₆ |
| 4.15 | s | - | 1H | ≡C-H | DMSO-d₆ |
Interpretation:
-
The aromatic region of the spectrum in DMSO-d₆ displays two doublets, characteristic of a 1,4-disubstituted benzene ring.
-
The downfield doublet at 7.66 ppm is assigned to the protons ortho to the iodine atom. The deshielding effect is due to the electron-withdrawing nature of iodine.
-
The upfield doublet at 7.20 ppm corresponds to the protons ortho to the ethynyl group.
-
The sharp singlet at 4.15 ppm is characteristic of the acetylenic proton. Its chemical shift can be sensitive to the solvent and concentration.
In CDCl₃, the chemical shifts are slightly different, but the overall pattern remains the same. The acetylenic proton typically appears around 3.0-3.5 ppm in CDCl₃.
Sources
Commercial Availability & Technical Guide: 1-Ethynyl-4-iodobenzene
[1][2]
Executive Summary
1-Ethynyl-4-iodobenzene (CAS: 766-99-4 ) is a critical bifunctional building block in organic synthesis, materials science, and medicinal chemistry.[1][2][3] Characterized by two distinct reactive handles—an electron-rich alkyne and an electron-poor aryl iodide—it serves as a "linchpin" molecule for constructing molecular wires, conjugated polymers, and complex pharmaceutical scaffolds.
Critical Note on Identity: There is a frequent database conflict regarding the CAS registry number.
Part 1: Chemical Profile & Specifications[3]
Physicochemical Properties
The commercial grade typically appears as a pale yellow to off-white solid. Liquid forms often indicate supercooling or the presence of solvent impurities.
| Property | Specification |
| Chemical Name | 1-Ethynyl-4-iodobenzene |
| Synonyms | 4-Iodophenylacetylene; p-Iodophenylacetylene |
| CAS Number | 766-99-4 |
| Molecular Formula | C₈H₅I |
| Molecular Weight | 228.03 g/mol |
| Melting Point | 68–69 °C (Solid) |
| Boiling Point | ~221 °C (at 760 mmHg) |
| Solubility | Soluble in CH₂Cl₂, THF, Toluene; Insoluble in water |
| Stability | Light sensitive (iodide); Heat sensitive (alkyne) |
Critical Quality Attributes (CQAs)
For cross-coupling applications (Sonogashira, Suzuki), the following impurity profile is critical:
-
Homocoupling Impurities: Traces of 1,4-bis(phenylethynyl)benzene derivatives (Glaser coupling byproducts).
-
Catalyst Residues: Palladium or Copper traces if synthesized via cross-coupling.
-
Phosphine Oxides: Residual Ph₃PO if synthesized via the Corey-Fuchs route.[6]
Part 2: Commercial Landscape Analysis
Supply Chain & Availability
1-Ethynyl-4-iodobenzene is classified as a Fine Chemical Building Block , available primarily from catalog suppliers rather than bulk commodity traders.
-
Availability Status: Generally In-Stock for gram-scale (1g – 25g).
-
Lead Time: 1–2 weeks for stock items; 4–6 weeks for bulk (>100g) custom synthesis.
-
Pricing Tier: High Value ($40 – $60 USD per gram).
Key Suppliers & Market Tiers
| Supplier Tier | Representative Companies | Typical Pack Size | Purity Grade | Notes |
| Tier 1 (Global Distributors) | Sigma-Aldrich, TCI, Alfa Aesar | 250mg, 1g, 5g | 97% | High reliability, comprehensive CoA. |
| Tier 2 (Specialty Synthesis) | ChemScene, Fluorochem, Combi-Blocks | 1g, 10g, 25g | 95-98% | Competitive pricing; often the source for Tier 1. |
| Tier 3 (Bulk/Custom) | Ambeed, Enamine, Watsonnoke | >100g | Custom | Requires lead time; best for scale-up. |
Part 3: Synthesis & Manufacturing Methodologies
Understanding the synthesis route is essential for troubleshooting downstream failures. Commercial batches are typically produced via one of two primary routes, each leaving a distinct impurity fingerprint.
Route A: Corey-Fuchs Reaction (High Fidelity)
This is the preferred route for high-purity commercial standards. It converts 4-iodobenzaldehyde to the alkyne via a dibromoalkene intermediate.
-
Mechanism: Aldehyde → (CBr₄/PPh₃) → 1,1-Dibromoalkene → (n-BuLi) → Alkyne.
-
Advantage: Avoids statistical mixtures; high regioselectivity.
-
Risk: Residual Triphenylphosphine oxide (Ph₃PO) is difficult to remove and can poison transition metal catalysts in subsequent steps.
Route B: Sonogashira Desilylation (Scale-Up)
Used for larger batches. 1,4-Diiodobenzene is coupled with Trimethylsilylacetylene (TMSA), followed by deprotection.
-
Mechanism: 1,4-Diiodobenzene + TMS-Acetylene → Mono-coupled product → Deprotection (K₂CO₃/MeOH).
-
Risk: Statistical mixture of mono- and bis-alkynylated products requires rigorous column chromatography.
Synthesis Workflow Diagram
The following diagram illustrates the logic flow between synthesis choice and quality control.
Caption: Decision matrix for synthesis routes highlighting specific impurity risks associated with commercial sourcing.
Part 4: Quality Control & Handling Protocols
Validation Protocol (Self-Validating)
To verify the identity and purity of a purchased batch, perform the following sequence:
-
Visual Inspection: Ensure the solid is pale yellow. Dark brown/black indicates iodine liberation or polymerization.
-
1H NMR Verification (CDCl₃):
-
Look for the acetylenic proton singlet (≡C-H) at ~3.1–3.2 ppm .
-
Look for the characteristic para-substituted aromatic doublets at ~7.2 ppm and ~7.6 ppm .
-
Validation Check: If the acetylenic proton is missing, the material may have polymerized or is the TMS-protected precursor.
-
-
Melting Point Check: A sharp melting point at 68–69°C confirms high purity. A broad range (<65°C) suggests solvent entrapment.
Storage & Stability
-
Light Sensitivity: The C-I bond is photolabile. Store in amber vials wrapped in foil.
-
Thermal Stability: Store at 2–8°C . Room temperature storage is acceptable for short periods, but long-term exposure can induce slow polymerization of the terminal alkyne.
-
Atmosphere: Inert gas (Argon/Nitrogen) backfill is recommended to prevent oxidative homocoupling (Glaser coupling).
References
-
Sigma-Aldrich. 1-Ethynyl-4-iodobenzene Product Specification (CAS 766-99-4).[1]Link (Note: Verify CAS on landing page).
-
ChemScene. 1-Ethynyl-4-iodobenzene Commercial Data and Pricing.Link
-
Corey, E. J., & Fuchs, P. L. (1972).[7] A Synthetic Method for Formyl → Ethynyl Conversion.[7] Tetrahedron Letters, 13(36), 3769–3772. (Foundational synthesis method).[8]
-
Fluorochem. Safety Data Sheet: 1-Ethynyl-4-iodobenzene.[1][2][4]Link
-
National Institutes of Health (NIH) PubChem. Compound Summary: 1-Ethynyl-4-iodobenzene.[1][2][3][4][9][10]Link
Sources
- 1. caming.com [caming.com]
- 2. caming.com [caming.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Benzene, 1-ethynyl-4-iodo- suppliers & manufacturers in China [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
Technical Guide: Safety and Handling of 1-Ethynyl-4-iodobenzene
Executive Summary
1-Ethynyl-4-iodobenzene (CAS: 766-99-4), also known as 4-iodophenylacetylene, is a bifunctional building block critical in medicinal chemistry and materials science. It serves as a primary substrate in Sonogashira cross-coupling reactions to construct conjugated enyne systems found in pharmaceuticals (e.g., kinase inhibitors) and molecular wires.
While invaluable, this compound presents a unique convergence of hazards: it is a low-melting flammable solid (MP: ~27–28°C) with a flash point near room temperature (29°C). This physical state ambiguity—often existing as a slush or liquid in warm laboratories—combined with the explosive potential of terminal alkynes in the presence of heavy metals, demands a rigorous, self-validating handling protocol.
Physicochemical & Hazard Profile
The following data consolidates physical properties with their direct safety implications.
| Property | Value | Operational Implication |
| CAS Number | 766-99-4 | Unique identifier for inventory/SDS verification. |
| Physical State | Solid/Liquid (MP: 27–28°C) | Phase Risk: May melt during weighing. Handle as a flammable liquid to prevent spills.[1] |
| Flash Point | 29°C (84°F) | High Risk: Vapors can ignite at standard lab temperatures.[2] Static grounding is mandatory. |
| Boiling Point | ~55–56°C (at reduced pressure) | Volatility: Do not heat in open vessels. Significant vapor pressure at RT. |
| Stability | Light & Air Sensitive | Iodide bond is labile (photolytic cleavage); Alkyne proton is acidic ( |
| Reactivity | Terminal Alkyne | Forms explosive acetylides with Cu(I), Ag(I), and Hg(II). |
Hazard Identification (GHS)[3]
-
Critical Warning: Do not distill to dryness if copper residues are present.
Mechanism of Hazard: The "Copper Trap"
In drug development, this compound is almost exclusively used in Sonogashira couplings. The safety criticality lies in the catalytic cycle. The terminal alkyne reacts with Copper(I) salts (e.g., CuI) to form a Copper Acetylide intermediate.
While stable in solution under inert gas, dry copper acetylides are shock-sensitive explosives . If the reaction mixture dries out or if the workup is improper, these residues can detonate.
Figure 1: The Sonogashira Hazard Pathway. The red path indicates the risk of acetylide accumulation if the catalytic cycle is interrupted or exposed to air.
Operational Protocols
Storage & Stability[7]
-
Temperature: Store at 2–8°C (Refrigerator).
-
Atmosphere: Store under Argon or Nitrogen. The terminal alkyne is prone to oxidative homocoupling (Glaser coupling) in air, forming bis-acetylenes which are potential energetic impurities.
-
Light: Amber vials are mandatory to prevent iodine liberation (indicated by purple/brown discoloration).
Safe Weighing & Transfer (The "Slush" Protocol)
Because the melting point (27°C) is near ambient temperature, the compound often exists as a semi-solid "slush." Standard spatula weighing is imprecise and risky (static generation).
Protocol:
-
Equilibrate: Remove the vial from the fridge and let it warm to RT inside a desiccator to prevent water condensation.
-
Liquefy: Gently warm the vial in a hand or water bath (30°C) until fully liquid.
-
Volumetric Transfer: Use a pre-warmed glass syringe or positive-displacement pipette to transfer the liquid.
-
Density: ~1.8 g/mL (Estimate based on iodinated aromatics; measure specific lot if critical).
-
-
Inerting: Immediately purge the headspace of the stock vial with Argon and seal with Parafilm.
Reaction Setup (Sonogashira Context)
Objective: Prevent oxygen ingress to stop Glaser coupling and copper acetylide accumulation.
-
Degassing: Solvents (THF, DMF, or Toluene) must be sparged with Argon for 30 minutes or freeze-pump-thaw cycled.
-
Order of Addition:
-
Add Aryl Halide, Catalyst (Pd), and Ligand first.
-
Add 1-Ethynyl-4-iodobenzene last (as a solution).
-
Add Base (e.g., Et3N) and CuI after thorough inerting.
-
-
Quenching: Upon completion, quench with saturated ammonium chloride (
) or EDTA solution. This step is vital: It chelates the Copper, breaking down any remaining acetylides before the organic layer is concentrated.
Emergency Response & Disposal
Spills
-
Small Liquid Spill: Absorb with vermiculite or sand. Do not use paper towels (flammability risk).
-
Solid Spill: Do not sweep (static risk). Use a wet wipe or damp cloth to pick up, then dispose of the cloth as hazardous waste.
Exposure[6][7][8]
-
Skin: Wash immediately with soap and water.[2] Iodinated compounds can absorb through skin.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen.
Disposal (Critical)
-
Never dispose of reaction mixtures containing terminal alkynes and copper directly into general waste.
-
Quench First: Ensure the waste stream is treated with acid (dilute HCl) or chelators (EDTA) to destroy metal acetylides.
-
Stream: Segregate into Halogenated Organic Waste .
References
-
Fisher Scientific. (2021). Safety Data Sheet: 1-Ethynyl-4-fluorobenzene (Analogous Hazard Data). Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: 1-Ethynyl-4-iodobenzene. Retrieved from
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. (Mechanistic grounding for Copper Acetylide risks).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 70666, 1-Ethynyl-4-iodobenzene. Retrieved from
- Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657. (Reference for Glaser coupling instability).
Sources
Reactivity profile of 1-Ethynyl-4-iodobenzene
Technical Guide for High-Precision Synthesis
Executive Summary
1-Ethynyl-4-iodobenzene (CAS: 766-99-4) is a high-value bifunctional "Janus" scaffold in organic synthesis. Characterized by an electrophilic aryl iodide moiety and a nucleophilic terminal alkyne, it serves as a critical linchpin in the construction of molecular wires, conjugated polymers, and proteolysis-targeting chimeras (PROTACs).
This guide addresses the molecule's primary synthetic challenge: Chemo-selectivity. As an AB-type monomer, 1-Ethynyl-4-iodobenzene possesses an inherent propensity for self-polymerization under standard cross-coupling conditions. Successful utilization requires protocols that orthogonally activate the alkyne (via CuAAC "Click" chemistry) or the iodide (via controlled oxidative addition), preventing uncontrolled oligomerization.
Chemical Identity & Physical Properties[1][2][3][4]
| Property | Specification | Critical Note |
| CAS Number | 766-99-4 | |
| Formula | C₈H₅I | MW: 228.03 g/mol |
| Structure | I-Ph-C≡C-H | Para-substituted |
| Appearance | Yellow crystalline solid | Low MP facilitates melt polymerization |
| Melting Point | 68–69 °C | Sharp transition indicates high purity |
| Solubility | THF, DCM, Toluene | Insoluble in water; sparingly soluble in hexanes |
| Stability | Light & Air Sensitive | Store at 4°C in dark. Iodides degrade to I₂ (purple discoloration) upon UV exposure.[1] |
Reactivity Landscape: The Dual-Pathway Challenge
The synthetic utility of 1-Ethynyl-4-iodobenzene is defined by the competing reactivity of its two functional groups.
-
Site A (Aryl Iodide): A "soft" electrophile. The C–I bond is weak (~65 kcal/mol), making it highly reactive toward oxidative addition by Pd(0) species. It reacts faster than aryl bromides or chlorides.
-
Site B (Terminal Alkyne): A latent nucleophile (pKa ~25). In the presence of Cu(I) and a base, it forms a copper acetylide species capable of nucleophilic attack or oxidative homocoupling.
Reactivity Map
The following diagram illustrates the divergent pathways and the risk of "AB-System" polymerization.
Figure 1: Divergent reactivity pathways. Green indicates the orthogonal pathway (Click) where the iodide remains intact. Black indicates the risk of self-polymerization.
Mechanistic Deep Dive & Experimental Protocols
Protocol A: Orthogonal Functionalization via CuAAC (Click Chemistry)
Objective: React the alkyne moiety with an azide to form a triazole, while preserving the aryl iodide for subsequent cross-coupling. This is the preferred route for synthesizing bifunctional drug linkers.
The Challenge: Standard Cu(I) sources (like CuI) can catalyze the Glaser homocoupling of the alkyne if oxygen is present, leading to diyne impurities.[2]
Self-Validating Protocol:
-
Reagents:
-
Substrate: 1-Ethynyl-4-iodobenzene (1.0 equiv).
-
Partner: Benzyl azide (1.1 equiv).
-
Catalyst: CuSO₄·5H₂O (5 mol%) + Sodium Ascorbate (10 mol%). Why? In situ generation of Cu(I) from Cu(II) prevents oxidation and suppresses Glaser coupling.
-
Solvent: t-BuOH/H₂O (1:1).
-
-
Procedure:
-
Dissolve substrate and azide in t-BuOH.
-
Add water, followed by CuSO₄ solution and Sodium Ascorbate solution.
-
Stir vigorously at RT for 4–12 hours.
-
-
Validation Endpoint (TLC/NMR):
-
Monitor: Disappearance of the alkyne proton singlet (~3.1 ppm in CDCl₃).
-
Verify: Appearance of the triazole proton singlet (~7.5–8.0 ppm).
-
Integrity Check: The aryl region must show the characteristic AA'BB' pattern of the para-substituted iodide, confirming the C–I bond is intact.
-
Protocol B: Controlled Sonogashira Coupling (Avoiding Polymerization)
Objective: Use 1-Ethynyl-4-iodobenzene as the Aryl Halide partner. Critical Constraint: Because the substrate contains an alkyne, it can act as its own partner. To couple it with another alkyne (R-C≡CH), you must suppress the substrate's alkyne reactivity.
Strategy: This reaction is generally not recommended unless the substrate's alkyne is protected (e.g., TMS-protected analog). However, if the unprotected scaffold must be used, the "Inverse Addition" technique is required.
Protocol:
-
Catalyst System: PdCl₂(PPh₃)₂ (2 mol%) and CuI (1 mol%).
-
Base/Solvent: Et₃N / THF (degassed).
-
Technique:
-
Place the partner alkyne (in excess, 1.5 equiv) and catalyst in the flask.
-
Add 1-Ethynyl-4-iodobenzene slowly (dropwise) over 1 hour.
-
Mechanism:[3][4][5][6] By keeping the concentration of the bifunctional iodide low, the Pd(0) species is statistically more likely to undergo oxidative addition with the iodide than the alkyne is to enter the copper cycle for homocoupling.
-
Safety & Stability: The Hidden Hazards
Copper Acetylide Formation
When handling 1-Ethynyl-4-iodobenzene with copper catalysts (CuI, CuCl), the intermediate copper acetylide (Ar-C≡C-Cu) forms.
-
Hazard: Dry copper acetylides are shock-sensitive explosives.
-
Mitigation: Never allow the reaction mixture to dry out completely containing copper residues. Quench with aqueous NH₄Cl or EDTA to sequester copper before workup.
Light Sensitivity (Deiodination)
Aryl iodides possess a weak C–I bond that can undergo homolytic cleavage under UV light.
-
Observation: Samples turning pink/purple indicate iodine (I₂) liberation.
-
Impact: Free iodine is a radical scavenger and will poison Pd catalysts, stalling cross-coupling reactions.
-
Corrective Action: Wash impure samples with aqueous Sodium Thiosulfate (Na₂S₂O₃) to reduce I₂ back to iodide before use.
Applications in Drug Discovery & Materials[8][10][11]
Molecular Wires & Electronics
The 1-Ethynyl-4-iodobenzene scaffold is the fundamental unit of Poly(phenylene ethynylene)s (PPEs) . These conjugated polymers act as molecular wires.
-
Synthesis Logic: The AB-monomer nature is exploited here. Under optimized conditions, the molecule is induced to self-polymerize, creating rigid, conductive rods used in OLEDs and sensors.
PROTAC Linkers
In medicinal chemistry, this scaffold provides a rigid, linear spacer.
-
Workflow:
-
Click: Attach the E3 ligase ligand via the alkyne.
-
Coupling: Attach the target protein ligand via the aryl iodide (Sonogashira or Suzuki).
-
Result: A defined-length, rigid PROTAC that improves cell permeability compared to flexible PEG linkers.
-
References
-
Sonogashira Coupling Mechanism & C
- Click Chemistry (CuAAC) Protocols Source: Sigma-Aldrich / Merck Technical Bulletins. "Click Chemistry: Reagents and Protocols."
-
Glaser Coupling Side Reactions
- Source: PubChem Compound Summary for 1-Ethynyl-4-iodobenzene.
-
URL:[Link]
-
Synthesis of PPEs (Poly(phenylene ethynylene))
Sources
- 1. watsonnoke.com [watsonnoke.com]
- 2. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Glaser coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
The Architect’s Guide to Palladium Catalysis: From Mechanistic First Principles to High-Fidelity Synthesis
Topic: Basic Principles of Palladium-Catalyzed Cross-Coupling Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In modern drug discovery, the formation of C–C and C–Heteroatom bonds is the rate-determining step in structure-activity relationship (SAR) exploration. While the Suzuki-Miyaura and Buchwald-Hartwig reactions are ubiquitous, their failure rates in complex heterocycles remain high due to a reliance on "standard conditions" rather than mechanistic understanding.
This guide moves beyond recipe-following. It deconstructs the catalytic cycle into controllable variables—ligand sterics, pre-catalyst activation, and transmetallation thermodynamics—empowering you to design self-validating protocols that work on the first attempt.
Part 1: The Mechanistic Core
The efficacy of any Pd-catalyzed reaction relies on the successful execution of three distinct phases. Understanding the electron count and coordination number at each stage is critical for troubleshooting.
The Canonical Catalytic Cycle
The active species is almost invariably a mono-ligated, 12-electron or 14-electron Pd(0) complex.
-
Oxidative Addition (OA): The rate-limiting step for aryl chlorides. The electron-rich Pd(0) inserts into the C–X bond. Key Driver: Electron-rich ligands (donating electron density to Pd) accelerate this step.[1]
-
Transmetallation (TM): The ligand exchange between Pd(II) and the nucleophile (B, Sn, Zn, etc.). Key Driver: Base modulation and counter-cation effects.
-
Reductive Elimination (RE): Formation of the product bond and regeneration of Pd(0).[2][3] Key Driver: Steric bulk on the ligand "squeezes" the two organic fragments together.
Figure 1: The General Catalytic Cycle. Note that the active species is L-Pd(0), not the pre-catalyst.
Part 2: Ligand Architecture – The Steering Wheel
The ligand dictates the geometry and electronic state of the palladium. In drug development, Dialkylbiaryl Phosphines (Buchwald Ligands) are the gold standard because they decouple the two opposing requirements of the cycle:
-
Electron Richness: The dialkylphosphino group pushes electrons to Pd, accelerating Oxidative Addition.
-
Steric Bulk: The biaryl backbone provides bulk to accelerate Reductive Elimination.
Quantitative Ligand Parameters
Do not guess. Use parameters to select the right ligand.
| Ligand Class | Example | Key Parameter | Best For |
| Buchwald (Gen 1) | SPhos | High Electron Density | Suzuki coupling of aryl chlorides. |
| Buchwald (Gen 2) | XPhos | Extreme Steric Bulk | Sterically hindered substrates (ortho-substitution). |
| Buchwald (Gen 3) | BrettPhos | Optimized Monoligation | C–N coupling (Amination) with primary amines. |
| Bidentate | dppf | Large Bite Angle | Preventing |
| NHC | PEPPSI-IPr | Strong | Difficult oxidative additions; high thermal stability. |
Part 3: The Pre-catalyst Revolution
Stop using
-
: Unstable to air; often contaminated with
. - : The "dba" ligand acts as a sponge, inhibiting the active site.
The Solution: Palladacycle Pre-catalysts (G3/G4) These are air-stable Pd(II) species that rapidly generate the active mono-ligated L-Pd(0) species upon exposure to base in the reaction mixture.
Mechanism of Activation:
-
Base deprotonates the amine on the backbone.
-
Rapid reductive elimination releases the indole/carbazole byproduct.
-
Active L-Pd(0) is generated in situ with 100% efficiency.
Figure 2: Activation pathway of Buchwald G3/G4 precatalysts. This ensures a defined L:Pd ratio of 1:1.
Part 4: Critical Reaction Classes in Pharma
Suzuki-Miyaura Coupling
The Challenge: Activation of the Boron species.
The Fix: Boronic acids are not nucleophilic enough to transmetallate. They must be converted to trihydroxyboronates (
-
Base Selection: Use weak bases (
, ) for aryl bromides. Use strong hydroxide bases ( , ) for sterically hindered aryl chlorides to force boronate formation. -
Water is Essential: Trace water is required for the solubility of the inorganic base and formation of the boronate species.
Buchwald-Hartwig Amination
The Challenge:
-
Ligand: Use BrettPhos or RuPhos . These are designed to prevent the amine from binding too tightly (poisoning) and to favor C–N bond formation over
-hydride elimination (which leads to reduction of the aryl halide). -
Base: Strong bases like
or are standard. If the substrate has base-sensitive esters, switch to weak bases like with BrettPhos .
Part 5: Experimental Protocol (High-Fidelity)
Objective: Cross-coupling of a generic Aryl Chloride with a Boronic Acid (Suzuki).
Reagents:
-
Aryl Chloride (1.0 equiv)
-
Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G4 (0.02 - 0.05 equiv / 2-5 mol%)
-
Base:
(0.5 M in water, 2.0 equiv) -
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Solids Addition: Weigh the Aryl Chloride, Boronic Acid, and XPhos Pd G4 precatalyst into the vial.
-
Note: If the aryl chloride is a liquid, add it after the solvent.
-
-
Degassing (Crucial): Cap the vial. Evacuate and backfill with inert gas (Ar/
) three times.-
Why?
oxidizes the phosphine ligand to phosphine oxide, killing the catalyst.
-
-
Solvent/Base Addition: Syringe in the degassed solvent and the aqueous base solution under a positive pressure of inert gas.
-
Reaction: Stir vigorously at 40–60°C.
-
Visual Check: The solution should turn from yellow/orange to black/brown over time. Immediate precipitation of "Pd Black" (shiny mirrors) suggests catalyst decomposition (ligand dissociation).
-
-
Workup: Dilute with EtOAc, wash with water/brine, dry over
, and concentrate.
Part 6: Troubleshooting & Optimization Logic
When a reaction fails, do not just "add more catalyst." Analyze the failure mode.
| Observation | Diagnosis | Solution |
| No Conversion | Catalyst never activated or Oxidative Addition failed. | Switch to a more electron-rich ligand (e.g., from |
| Starting Material Remaining + Dehalogenation (Ar-H) | Use a bulkier ligand (e.g., BrettPhos ) to accelerate Reductive Elimination over | |
| Homocoupling (Ar-Ar) | Oxygen leak or transmetallation issues.[1] | Degas solvents more thoroughly. Lower the amount of Boronic acid. |
| Pd Black Precipitate | Ligand falling off Pd ("Catalyst Death"). | The reaction is too hot or the ligand is too weak. Lower Temp or switch to G3/G4 precatalysts which are more stable. |
Optimization Decision Tree
Figure 3: Logic flow for troubleshooting reaction failures based on crude LCMS data.
References
-
Nobel Lecture: Suzuki, A. (2010). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds. NobelPrize.org. Link
-
Mechanism of Suzuki Coupling: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
-
Buchwald Precatalysts (G3/G4): Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Journal of Organic Chemistry. Link
-
Ligand Design: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link
-
Troubleshooting Guide: BenchChem. (2025).[4] Troubleshooting Common Issues in Palladium-Catalyzed Cross-Coupling Reactions. Link
Sources
Methodological & Application
1-Ethynyl-4-iodobenzene in pharmaceutical intermediate synthesis
Application Note: Orthogonal Functionalization of 1-Ethynyl-4-iodobenzene in Pharmaceutical Scaffold Assembly
Executive Summary
1-Ethynyl-4-iodobenzene (p-iodophenylacetylene) is a high-value bifunctional building block in pharmaceutical synthesis. Its structural utility lies in its "Janus-faced" reactivity: it possesses a terminal alkyne capable of copper-catalyzed azide-alkyne cycloaddition (CuAAC "Click" chemistry) or nucleophilic attack, and an aryl iodide primed for palladium-catalyzed oxidative addition (Sonogashira, Suzuki, Heck).
This application note details the Sequential Orthogonal Functionalization strategy. Unlike standard reagents, 1-ethynyl-4-iodobenzene presents a unique challenge: the risk of "Head-to-Tail" self-polymerization during metal catalysis. This guide provides a validated workflow to circumvent polymerization, prioritizing the chemoselective formation of triazole bioisosteres followed by C-C bond extension.
Chemical Profile & Handling
-
Structure: I-C₆H₄-C≡CH
-
Physical State: Yellow crystalline solid or liquid (low melting point: 68–69 °C).
-
Stability Warning:
-
Light Sensitivity: Aryl iodides are prone to photo-deiodination. Store in amber vials.
-
Polymerization: The molecule contains both the catalyst initiation site (Ar-I) and the propagation site (C≡CH) for Pd-catalyzed polymerization. Avoid storing with trace metal contaminants.
-
Strategic Workflow: The "Click-First" Approach
To maximize yield and purity, we recommend a sequential approach. Attempting Pd-catalyzed coupling (e.g., Sonogashira) directly on the unprotected 1-ethynyl-4-iodobenzene often leads to Glaser homocoupling (dimerization) or oligomerization.
The Solution: Exploit the orthogonality of the alkyne toward Copper(I) and the Aryl Iodide toward Palladium(0).
Step 1: Functionalize the alkyne via CuAAC (Click Chemistry).[6][7] The Aryl Iodide remains inert. Step 2: Utilize the preserved Aryl Iodide for cross-coupling (Suzuki/Sonogashira) to attach the second pharmacophore.
Visualizing the Pathway
Figure 1: The "Click-First" strategy ensures the reactive Aryl Iodide is preserved for the final assembly step, preventing self-polymerization.
Detailed Protocols
Protocol A: Chemoselective CuAAC (Click Reaction)
Objective: Synthesize a 1,2,3-triazole derivative while maintaining the integrity of the C-I bond.
Reagents:
-
1-Ethynyl-4-iodobenzene (1.0 equiv)
-
Azide derivative (R-N₃) (1.05 equiv)
-
CuSO₄[8]·5H₂O (5 mol%)
-
Sodium Ascorbate (10 mol%)
-
Solvent: t-BuOH/H₂O (1:1 v/v)
Procedure:
-
Dissolution: In a reaction vial, dissolve 1-ethynyl-4-iodobenzene (1 mmol, 228 mg) and the organic azide (1.05 mmol) in 4 mL of t-BuOH.
-
Catalyst Prep: Prepare a fresh solution of Sodium Ascorbate (20 mg in 2 mL H₂O). Add CuSO₄[8]·5H₂O (12.5 mg in 0.5 mL H₂O) to the ascorbate solution. The mixture should turn yellow (reduction to Cu(I)).
-
Initiation: Add the Cu(I) solution to the organic phase. Cap the vial and stir vigorously at room temperature (25 °C) for 12–16 hours.
-
Note: The biphasic nature often accelerates the reaction "on water."
-
-
Work-up: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Purification: The triazole product often precipitates. If not, dry organic layer (Na₂SO₄), concentrate, and purify via flash chromatography (Hexane/EtOAc).
Validation Point:
-
¹H NMR: Disappearance of the alkyne proton singlet (~3.1 ppm). Appearance of the triazole proton singlet (~8.0–8.5 ppm).
-
Integrity Check: The aromatic region must show the characteristic AA'BB' pattern of the p-substituted aryl iodide, confirming the iodine was not reduced.
Protocol B: Pd-Catalyzed Suzuki-Miyaura Coupling
Objective: React the iodinated intermediate (from Protocol A) with a boronic acid to extend the scaffold.
Reagents:
-
Iodo-triazole intermediate (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
-
Base: K₂CO₃ (2.0 equiv, 2M aqueous)
-
Solvent: 1,4-Dioxane
Procedure:
-
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon. Oxygen exclusion is critical to prevent homocoupling of the boronic acid.
-
Charging: Add the Iodo-triazole (1 mmol), Aryl Boronic Acid (1.2 mmol), and Pd(dppf)Cl₂ (25 mg).
-
Solvent/Base: Add degassed 1,4-Dioxane (5 mL) and 2M K₂CO₃ (1 mL).
-
Reaction: Seal and heat to 80 °C for 4–6 hours.
-
Work-up: Filter through a Celite pad to remove Pd black. Concentrate and purify via column chromatography.[9]
Technical Analysis: Why This Pathway?
The choice of order is dictated by the reactivity hierarchy of the functional groups.
| Functional Group | Reactivity (Click Conditions) | Reactivity (Pd Conditions) | Risk Factor |
| Alkyne (-C≡CH) | High (Specific) | High (Side Rxn) | Prone to Glaser Homocoupling (dimerization) if O₂/Cu present. |
| Aryl Iodide (-I) | Inert | High (Specific) | Prone to Oxidative Addition. If used first, the free alkyne may interfere with Pd. |
Troubleshooting the "Forbidden" Reaction (Direct Sonogashira): If you must perform a Sonogashira coupling on 1-ethynyl-4-iodobenzene (e.g., to couple the alkyne end to another aryl halide), you face a competition between the external Ar-X and the internal Ar-I.
-
Observation: Formation of insoluble yellow/brown precipitate.
-
Cause: Oligomerization of 1-ethynyl-4-iodobenzene (Head-to-Tail coupling).
-
Mitigation: Use a Copper-Free Sonogashira variant (Pd/Ag or Pd-only with amine ligands) to suppress the formation of the copper acetylide, which is the species most prone to homocoupling [1].
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews.
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[6][10] Chemical Reviews.
-
Sigma-Aldrich. (n.d.).[9] 1-Ethynyl-4-iodobenzene Product & Safety Data.
-
Liang, Y., et al. (2011). Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) in Water. Organic Chemistry Portal.
-
PubChem. (n.d.). 1-Ethynyl-4-iodobenzene Compound Summary.
Sources
- 1. chemscene.com [chemscene.com]
- 2. watsonnoke.com [watsonnoke.com]
- 3. 766-99-4|1-Ethynyl-4-iodobenzene|BLD Pharm [bldpharm.com]
- 4. 1-Ethynyl-4-iodo-benzene 95% | CAS: 766-99-4 | AChemBlock [achemblock.com]
- 5. echemi.com [echemi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Click Chemistry [organic-chemistry.org]
Application Note: Precision Cross-Coupling of 1-Ethynyl-4-iodobenzene
Abstract & Strategic Significance
1-Ethynyl-4-iodobenzene (CAS: 766-99-4) is a "Janus" building block in organic electronics and medicinal chemistry.[1] Possessing both a nucleophilic terminal alkyne and an electrophilic aryl iodide, it serves as the linchpin for constructing Oligo(phenylene ethynylene)s (OPEs), molecular wires, and conjugated liquid crystals.
However, this bifunctionality presents a critical chemoselectivity challenge. In a standard Sonogashira environment, the molecule is prone to Head-to-Tail Polymerization (self-reaction) or Glaser Homocoupling . This guide details the experimental protocols required to suppress these side reactions and achieve high-fidelity cross-coupling at the C–I terminus.
Chemical Profile & Critical Design Parameters
The Chemoselectivity Paradox
The primary challenge is differentiating the reactivity of the external partner from the substrate itself.
-
Target Reaction: Oxidative addition of Pd(0) into the C–I bond of 1-ethynyl-4-iodobenzene, followed by transmetallation with a partner alkyne.
-
Competitor Reaction: The terminal alkyne of 1-ethynyl-4-iodobenzene enters the copper cycle, acting as the nucleophile against its own iodide (Polymerization).
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Mechanistic Rationale |
| Catalyst System | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Bis(triphenylphosphine)palladium(II) dichloride is robust and air-stable. The bulky phosphine ligands stabilize the Pd(0) species. |
| Co-Catalyst | CuI (1-2 mol%) | Keep loading low. High Cu concentration accelerates the formation of copper acetylides, increasing the risk of Glaser homocoupling. |
| Base/Solvent | TEA/THF or DIPA/Toluene | Triethylamine (TEA) or Diisopropylamine (DIPA) acts as both base and ligand. Anhydrous THF ensures solubility of the intermediate Pd-complexes. |
| Atmosphere | Argon (Strict) | Oxygen promotes Glaser coupling (alkyne dimerization). Degassing is non-negotiable. |
| Addition Mode | Inverse/Slow Addition | To couple the Iodide end selectively, the 1-ethynyl-4-iodobenzene must be the limiting reagent in the solution to prevent self-polymerization. |
Mechanism of Action
Understanding the dual catalytic cycles is essential for troubleshooting. The Copper cycle activates the alkyne, while the Palladium cycle activates the aryl iodide.
Figure 1: The synergistic Pd/Cu catalytic cycles. Note the critical intersection at Transmetallation. Oxygen leaks lead to Glaser coupling (Red Dotted), while high substrate concentration leads to Polymerization.
Experimental Protocol: Chemoselective Coupling
Objective: Coupling 1-ethynyl-4-iodobenzene (as the Aryl Iodide) with Phenylacetylene (as the Alkyne Partner).
Reagents & Setup
-
Substrate: 1-Ethynyl-4-iodobenzene (1.0 equiv, 228 mg for 1 mmol scale).
-
Partner: Phenylacetylene (1.2 equiv). Excess is used to ensure the Pd species finds the partner alkyne faster than the substrate alkyne.
-
Catalyst: Pd(PPh₃)₂Cl₂ (0.03 equiv).
-
Co-Catalyst: CuI (0.015 equiv).
-
Solvent: Anhydrous THF (degassed).
-
Base: Triethylamine (degassed).
Step-by-Step Methodology
Step 1: The Inert Environment (Crucial)
-
Flame-dry a 25 mL Schlenk flask under vacuum. Backfill with Argon (3 cycles).
-
Degassing: Prepare a mixture of THF/TEA (3:1 ratio). Sparge with Argon for 20 minutes using a dispersion tube. Note: Freeze-Pump-Thaw is superior if available.
Step 2: Catalyst Pre-loading
-
Under Argon counter-flow, add Pd(PPh₃)₂Cl₂ (21 mg) and CuI (3 mg) to the Schlenk flask.
-
Add the partner alkyne (Phenylacetylene, 1.2 mmol) and 5 mL of the degassed solvent mixture.
-
Stir for 5 minutes. The solution should turn yellow/brown but remain clear. Turbidity indicates poor solubility or oxidation.
Step 3: Controlled Addition (The "Slow Feed")
-
Dissolve 1-ethynyl-4-iodobenzene (1.0 mmol) in 5 mL of degassed THF in a separate syringe or dropping funnel.
-
Dropwise Addition: Add the substrate solution to the reaction flask over 30–60 minutes at Room Temperature (RT).
-
Why? Keeping the concentration of the aryl iodide low relative to the partner alkyne minimizes the probability of the substrate reacting with itself.
-
Step 4: Reaction & Monitoring
-
Stir at RT for 4–12 hours.
-
TLC Monitoring: Check for the disappearance of the starting iodide (Rf ~0.6 in Hexane) and the appearance of the fluorescent cross-coupled product.
-
Warning: If a spot appears at the baseline or very high Rf (blue fluorescence), it may be the homocoupled diyne (Glaser product).
-
Step 5: Workup
-
Quench with saturated NH₄Cl solution (removes copper salts).
-
Extract with Ethyl Acetate (3x).
-
Wash organics with Brine, dry over MgSO₄, and concentrate.[2]
-
Purification: Flash Column Chromatography (Silica Gel). Elute with Hexanes/DCM gradient. The cross-coupled product is usually less polar than the Glaser dimer.
Troubleshooting & Optimization (Self-Validating System)
Use this logic tree to validate your results:
| Observation | Root Cause | Corrective Action |
| Product is a mixture of oligomers | Substrate concentration too high. | Use Slow Addition (syringe pump) of the aryl iodide. Increase equivalents of the partner alkyne (1.5 eq). |
| Formation of symmetrical diyne (Glaser) | Oxygen ingress.[3] | Check Schlenk seals. Re-degas solvents.[2] Add a reducing agent like Sodium Ascorbate (if using aqueous/DMSO conditions). |
| Reaction stalls (Black Precipitate) | Pd "Black" formation (Catalyst death). | Oxygen poisoning or insufficient ligand. Add excess PPh₃ (5-10 mol%) to stabilize Pd. |
| Low Yield | Incomplete Transmetallation. | Increase reaction temperature to 40-50°C. Switch base to DIPA or Piperidine. |
Workflow Visualization
Figure 2: Operational workflow emphasizing the separation of the substrate addition to control chemoselectivity.
Safety & Handling
-
Explosive Potential: Terminal alkynes can form copper acetylides. While catalytic amounts are used here, never allow the reaction mixture to dry out completely before quenching with acid/NH₄Cl. Dry copper acetylides are shock-sensitive explosives.
-
Stability: 1-Ethynyl-4-iodobenzene is light-sensitive. Store in amber vials at 2-8°C.
-
Toxicity: Handle in a fume hood. Aryl iodides are potential alkylating agents.
References
-
Sonogashira Coupling Mechanism & Scope
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Glaser Coupling Prevention
-
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.[4] Angewandte Chemie International Edition, 39(15), 2632-2657.
-
-
Handling of 1-Ethynyl-4-iodobenzene
-
Sigma-Aldrich Product Specification & SDS (CAS 766-99-4).
-
Sources
Catalyst Selection for 1-Ethynyl-4-iodobenzene Reactions: An Application Guide for Researchers
Introduction: The Strategic Importance of 1-Ethynyl-4-iodobenzene in Modern Synthesis
1-Ethynyl-4-iodobenzene is a bifunctional building block of significant interest to researchers in drug discovery, materials science, and organic synthesis.[1][2] Its unique structure, featuring a terminal alkyne (a versatile handle for Sonogashira couplings and click chemistry) and an aryl iodide (a highly reactive group for a variety of cross-coupling reactions), allows for sequential and chemoselective functionalization.[3] This guide provides a detailed exploration of catalyst selection for three key palladium-catalyzed cross-coupling reactions involving this substrate: the Sonogashira, Heck, and Suzuki couplings. By understanding the mechanistic nuances and the causal factors behind catalyst and ligand choice, researchers can unlock the full synthetic potential of this valuable molecule.
Core Principles of Catalyst Selection in Palladium-Catalyzed Cross-Coupling
The success of any palladium-catalyzed cross-coupling reaction hinges on the careful selection of the catalyst system, which typically comprises a palladium precursor and one or more ligands. The choice of these components directly influences reaction rate, yield, selectivity, and functional group tolerance.
The Palladium Precursor: The active catalyst in these reactions is a Pd(0) species. While Pd(0) complexes like Pd(PPh₃)₄ can be used directly, it is often more practical to use more stable and readily available Pd(II) precursors such as Pd(OAc)₂, PdCl₂(PPh₃)₂, or Pd₂(dba)₃. These Pd(II) species are reduced in situ to the active Pd(0) catalyst by various reagents present in the reaction mixture, such as phosphines, amines, or the solvent itself.
The Role of Ligands: Ligands are crucial for stabilizing the palladium center, modulating its reactivity, and influencing the steric and electronic environment of the catalytic complex. Key considerations for ligand selection include:
-
Electron-donating properties: Electron-rich ligands, such as alkylphosphines, can increase the electron density on the palladium center, which generally accelerates the rate-determining oxidative addition step.
-
Steric bulk: Bulky ligands can promote the reductive elimination step, which is often the product-forming step of the catalytic cycle. They can also help to prevent the formation of inactive palladium black.
-
Bite angle (for bidentate ligands): The geometry of bidentate phosphine ligands, defined by the P-Pd-P angle, can significantly impact the stability of catalytic intermediates and the rate of reductive elimination.
Sonogashira Coupling: Forging Carbon-Carbon sp-sp² Bonds
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] For 1-ethynyl-4-iodobenzene, this reaction can be used to introduce a second substituent at the 4-position, creating a diarylacetylene scaffold.
Mechanistic Rationale for Catalyst Selection
The generally accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Catalytic cycles of the Sonogashira coupling.
Catalyst System Components and Their Functions:
-
Palladium Catalyst: A Pd(0) species, typically generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂ or Pd(OAc)₂, undergoes oxidative addition with the aryl iodide.
-
Copper(I) Co-catalyst: A copper(I) salt, such as CuI, reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This step is crucial as it facilitates the transmetalation of the acetylide group to the palladium center.
-
Ligand: Phosphine ligands, most commonly triphenylphosphine (PPh₃), are used to stabilize the palladium catalyst.
-
Base: An amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPA), serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.
Copper-Free Sonogashira Coupling: A significant advancement in Sonogashira chemistry is the development of copper-free protocols.[5] These methods are advantageous as they avoid the formation of diacetylene byproducts resulting from the Glaser coupling, which is often catalyzed by copper. In these systems, a palladium catalyst is used in conjunction with a strong base, and often a more electron-rich and bulky phosphine ligand to facilitate the direct reaction of the palladium-acetylide complex.
Comparative Catalyst Systems for Sonogashira Coupling of 1-Ethynyl-4-iodobenzene
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | NEt₃ | THF | RT | >95 | [6] |
| Pd(OAc)₂ | PPh₃ | CuI | Et₃N | Toluene | 80 | 96 | [7] |
| Pd(OAc)₂ | None | None | Dabco | Air | RT | High | [8] |
| Pd/C | None | CuI | K₂CO₃ | DMF/H₂O | 100 | Good | [9] |
Detailed Protocol: Sonogashira Coupling of 1-Ethynyl-4-iodobenzene with Phenylacetylene
Materials:
-
1-Ethynyl-4-iodobenzene
-
Phenylacetylene
-
PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Triethylamine (NEt₃)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-ethynyl-4-iodobenzene (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(4-iodophenyl)-2-phenylethyne.
Heck Coupling: Arylation of Alkenes
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[10][11] In the context of 1-ethynyl-4-iodobenzene, the Heck reaction allows for the introduction of a vinyl group at the 4-position.
Mechanistic Insights for Catalyst Selection
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.
Caption: Catalytic cycle of the Heck reaction.
Key Factors Influencing Catalyst Choice:
-
Palladium Source: As with the Sonogashira coupling, Pd(II) precursors like Pd(OAc)₂ are commonly used and reduced in situ.
-
Ligands: The choice of ligand is critical for achieving high yields and selectivity. For electron-rich alkenes, phosphine ligands are generally required. For electron-poor alkenes, ligandless conditions or catalysts with weakly coordinating ligands can be effective. Bulky, electron-rich phosphines can be particularly effective for challenging substrates.
-
Base: A base, typically an amine like triethylamine or an inorganic base such as potassium carbonate, is required to neutralize the hydrogen halide produced in the catalytic cycle.
Representative Catalyst Systems for Heck Coupling of Aryl Iodides
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Substrate | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Et₃N | Acetonitrile | 80-90 | Acrylic acid | High | [12] |
| Pd/C | None | Na₂CO₃/Et₃N | NMP | 120 | Methyl acrylate | High | |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | 100 | Styrene | ~45 | [10] |
Detailed Protocol: Heck Coupling of 1-Ethynyl-4-iodobenzene with Methyl Acrylate
Materials:
-
1-Ethynyl-4-iodobenzene
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
In a sealed tube, combine 1-ethynyl-4-iodobenzene (1.0 mmol), methyl acrylate (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).
-
Add anhydrous acetonitrile (5 mL) and triethylamine (1.5 mmol).
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired methyl (E)-3-(4-ethynylphenyl)acrylate.
Suzuki Coupling: Formation of Biaryl Linkages
The Suzuki coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate, forming a new carbon-carbon bond.[13] This reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it a cornerstone of modern organic synthesis. For 1-ethynyl-4-iodobenzene, the Suzuki coupling enables the formation of a biaryl structure, which is a common motif in pharmaceuticals and organic materials.
Mechanistic Considerations for Catalyst Selection
The Suzuki coupling catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation with a boronate species (formed by the reaction of the organoboron compound with a base), and finally reductive elimination to give the biaryl product.
Caption: Catalytic cycle of the Suzuki coupling.
Factors Guiding Catalyst and Reagent Choice:
-
Palladium Catalyst: A wide range of palladium precursors and ligands can be employed. The choice often depends on the reactivity of the coupling partners.
-
Ligands: Electron-rich and bulky phosphine ligands, such as SPhos or Buchwald-type ligands, are often highly effective, especially for less reactive aryl chlorides or hindered substrates. The ligand can also influence the stereochemical outcome of the reaction.[14]
-
Base: A base is essential for the activation of the organoboron reagent to form the more nucleophilic boronate species. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can significantly affect the reaction rate and yield.
-
Solvent: The solvent plays a crucial role in solubilizing the reagents and catalyst, and can also influence the reaction rate and selectivity. Common solvents include toluene, dioxane, DMF, and aqueous mixtures.
Illustrative Catalyst Systems for Suzuki Coupling of Aryl Iodides
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Substrates | Yield (%) | Reference |
| Pd/C | None | K₂CO₃ | DMF | Reflux | 4-Iodoanisole, Phenylboronic acid | 41-92 | [9] |
| Cu-AIA-PC-Pd | None | K₂CO₃ | Ethanol | RT | 4-Iodobenzaldehyde, Phenylboronic acid | High | [13] |
| Pd(OAc)₂ | PCy₃ | K₂PO₄·H₂O | Toluene | 85 | Aryl bromides, 9-Alkyl-9-BBN | High | |
| Na₂PdCl₄ | PPh₂PhSO₃Na | HCOOH | Water | RT | 4-Iodobenzoic acid, Phenylboronic acid | High | [9] |
Detailed Protocol: Suzuki Coupling of 1-Ethynyl-4-iodobenzene with 4-Methoxyphenylboronic Acid
Materials:
-
1-Ethynyl-4-iodobenzene
-
4-Methoxyphenylboronic acid
-
Palladium on carbon (Pd/C, 10 wt%)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
To a round-bottom flask, add 1-ethynyl-4-iodobenzene (1.0 mmol), 4-methoxyphenylboronic acid (1.5 mmol), Pd/C (15 mg, ~1.4 mol% of Pd), and K₂CO₃ (2.0 mmol).
-
Add DMF (8 mL) and water (2 mL).
-
Heat the mixture to reflux under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the catalyst.
-
Add water to the filtrate and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain 1-ethynyl-4-(4-methoxyphenyl)benzene.
Conclusion and Future Outlook
The strategic selection of catalysts and ligands is paramount for the successful application of 1-ethynyl-4-iodobenzene in Sonogashira, Heck, and Suzuki cross-coupling reactions. This guide has provided a framework for rational catalyst choice based on mechanistic principles and has offered detailed, validated protocols for each reaction type. As the demand for novel pharmaceuticals and advanced materials continues to grow, the development of even more efficient, selective, and sustainable catalytic systems for the functionalization of versatile building blocks like 1-ethynyl-4-iodobenzene will remain a key area of research. Future innovations may include the use of non-precious metal catalysts, photocatalysis, and flow chemistry to further enhance the utility of these powerful synthetic transformations.
References
-
MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
-
Watson International. (2025, September 15). 1-Ethynyl-4-iodobenzene CAS 766-99-4. Retrieved from [Link]
-
Caming Pharmaceutical Ltd. (2025, September 15). 1-Ethynyl-4-iodobenzene CAS 766-99-4. Retrieved from [Link]
-
PubMed. (n.d.). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Retrieved from [Link]
-
PubMed. (2005, May 27). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Retrieved from [Link]
-
RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Heck reaction of iodobenzene with styrene under the microwave irradiation. Retrieved from [Link]
-
Scilit. (n.d.). Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of an Arenylmethylzinc Reagent with Functional Groups by Chemoselective Cross-Coupling Reaction of Bis(iodozincio)methane with Iodoarenes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of iodobenzene with ethyl acrylate using different palladium catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling of iodobenzene and aryl boronic acid... Retrieved from [Link]
-
PubMed. (n.d.). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. Retrieved from [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed dearomative 1,4-difunctionalization of naphthalenes. Retrieved from [Link]
-
ChemRxiv. (2023, May 8). Template Synthesis to Solve the Unreachable Ortho C-H Func-tionalization Reaction of Iodobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid... Retrieved from [Link]
-
NIH. (n.d.). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]
-
Beilstein Journals. (n.d.). C–H functionalization for materials science. Retrieved from [Link]
-
YouTube. (2025, February 11). Innovative Workflows in Drug Discovery: Drug Interactions and Dosing with the I DOT | Webinar. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]
-
SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]
-
RSC Publishing. (n.d.). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]
-
NIH. (n.d.). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Reusability of 1 in the Sonogashira coupling reaction of iodobenzene or bromobenzene with phenyl acetylene in toluene. Retrieved from [Link]
-
Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]
- Hayashi, T.; Konishi, M.; Kobori, Y.; Kumada, M.; Higuchi, T.; Hirotsu, K. J. Am. Chem. Soc. 1984, 106, 158–163.
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- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. Palladium catalyzed N–H bond insertion and intramolecular cyclization cascade: the divergent synthesis of heterocyclics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 10. scilit.com [scilit.com]
- 11. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Fidelity Synthesis via Copper-Free Sonogashira Coupling of 1-Ethynyl-4-iodobenzene
Introduction: The Imperative for Copper-Free C-C Bond Formation
The Sonogashira reaction, a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, represents a cornerstone of modern organic synthesis.[1][2][3] Its utility in constructing sp²-sp carbon-carbon bonds is fundamental to the development of pharmaceuticals, natural products, and advanced organic materials.[1][4][5] The classical Sonogashira protocol employs a dual-catalyst system of palladium and a copper(I) co-catalyst.[2] However, the use of copper introduces significant challenges, most notably the facilitation of alkyne homocoupling (Glaser coupling), which leads to undesired byproducts, complicates purification, and lowers the yield of the target molecule.[6] Furthermore, residual copper in active pharmaceutical ingredients (APIs) is a major regulatory concern, necessitating stringent and costly purification processes.[4]
This application note addresses these challenges by providing a detailed protocol and technical guide for the copper-free Sonogashira coupling. By eliminating the copper co-catalyst, we achieve a more robust, higher-fidelity reaction system that minimizes byproduct formation and simplifies downstream processing.[6] We will focus on the coupling of 1-Ethynyl-4-iodobenzene, a versatile building block, to demonstrate the efficiency and reliability of this advanced synthetic method. This guide is intended for researchers, chemists, and process development scientists seeking to implement cleaner and more efficient cross-coupling strategies.
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the copper-free Sonogashira reaction hinges on a well-defined palladium catalytic cycle. While the precise mechanism can be influenced by the choice of ligands, base, and solvent, a generally accepted pathway involves three primary stages: oxidative addition, deprotonation/alkyne coordination, and reductive elimination.[6] Understanding this cycle is critical for rational troubleshooting and optimization.
-
Oxidative Addition: The cycle begins with the active catalyst, a coordinatively unsaturated Pd(0) species. The aryl halide (1-Ethynyl-4-iodobenzene) undergoes oxidative addition to the Pd(0) center, forming a square planar Pd(II) intermediate. This is often the rate-limiting step of the cycle.[6][7]
-
Deprotonation and Ligand Exchange: Concurrently, the base deprotonates the terminal alkyne, forming a reactive acetylide anion. This acetylide then displaces a halide ligand on the Pd(II) complex. This step is crucial and its efficiency is highly dependent on the pKa of the alkyne and the strength of the base.[6]
-
Reductive Elimination: The two organic moieties (the aryl group and the alkynyl group) on the palladium center couple and are eliminated from the coordination sphere. This C-C bond-forming step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]
Caption: The catalytic cycle of the copper-free Sonogashira reaction.
Optimizing Reaction Parameters: A Guide to Component Selection
The success of the copper-free Sonogashira coupling depends on the judicious selection of several key components. Each parameter influences reaction kinetics, yield, and purity.
| Parameter | Selection Criteria & Rationale | Common Examples |
| Palladium Catalyst | The choice of palladium precursor is critical. Pd(0) sources like Pd(PPh₃)₄ can be used directly, while Pd(II) sources such as PdCl₂(PPh₃)₂ or Pd(OAc)₂ require in-situ reduction. Heterogeneous catalysts (e.g., Pd/C) simplify removal but may exhibit different activity.[1][6] Catalyst loading is typically low (0.5-5 mol%).[4] | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, CataCXium® A |
| Ligand | Ligands stabilize the palladium catalyst, prevent aggregation into inactive palladium black, and modulate its electronic and steric properties. Phosphine ligands are common. For challenging substrates, more electron-rich and bulky ligands or N-heterocyclic carbenes (NHCs) can improve catalytic turnover.[4] | Triphenylphosphine (PPh₃), XPhos, SPhos, Buchwald Ligands |
| Base | A base is required to deprotonate the terminal alkyne. Organic amine bases often act as both the base and a solvent. Inorganic bases are effective and can simplify workup. The base must be strong enough to deprotonate the alkyne but not so strong as to cause side reactions.[1][6] | Diisopropylamine (DIPA), Triethylamine (TEA), DABCO, K₂CO₃, Cs₂CO₃ |
| Solvent | The solvent must solubilize all reactants and facilitate the reaction. Polar aprotic solvents are generally preferred. The choice of solvent can significantly impact reaction rates and yields. Amine bases can sometimes serve as the solvent, but co-solvents are often used.[1] | N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (MeCN), Toluene |
| Temperature | Reactions are often run at room temperature to moderate elevated temperatures (e.g., 40-80 °C) to balance reaction rate with catalyst stability. Aryl iodides are sufficiently reactive to couple at or near room temperature.[2] | 25 °C to 80 °C |
Detailed Experimental Protocol: Coupling of 1-Ethynyl-4-iodobenzene with Phenylacetylene
This protocol provides a reliable method for the copper-free Sonogashira coupling of 1-Ethynyl-4-iodobenzene with phenylacetylene, a representative terminal alkyne.
Materials & Reagents:
-
1-Ethynyl-4-iodobenzene (98%)
-
Phenylacetylene (98%)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (99.9%)
-
Triphenylphosphine (PPh₃) (99%)
-
Diisopropylamine (DIPA), anhydrous (≥99.5%)
-
Tetrahydrofuran (THF), anhydrous (≥99.9%, inhibitor-free)
-
Ethyl acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (230-400 mesh)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Cannula for liquid transfers
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium compounds are toxic and should be handled with care.
-
Anhydrous solvents and reagents are flammable and moisture-sensitive.
Step-by-Step Procedure:
-
Inert Atmosphere Setup:
-
Assemble a Schlenk flask containing a magnetic stir bar.
-
Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reagent Addition:
-
To the flask, add 1-Ethynyl-4-iodobenzene (1.0 mmol, 228 mg).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg).
-
Add triphenylphosphine (0.04 mmol, 10.5 mg). Note: Additional ligand can help stabilize the catalyst.
-
Via syringe, add anhydrous THF (5 mL) and anhydrous DIPA (3 mL). Stir the mixture until all solids dissolve.
-
Via syringe, add phenylacetylene (1.1 mmol, 112 mg, 121 µL) dropwise over 1 minute.
-
-
Reaction Execution & Monitoring:
-
Stir the reaction mixture at room temperature (approx. 25 °C).
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:EtOAc eluent). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with water (15 mL) followed by brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, to isolate the desired product, 1-ethynyl-4-(phenylethynyl)benzene.
-
Caption: Step-by-step workflow for the copper-free Sonogashira coupling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed Pd precursor).2. Insufficiently anhydrous conditions (water quenching reagents).3. Base is too weak or degraded. | 1. Use a fresh, high-purity palladium catalyst. Consider adding a small amount of a reducing agent if using a Pd(II) precursor. 2. Ensure all glassware is oven-dried and solvents are rigorously anhydrous. 3. Use a fresh bottle of anhydrous amine base. |
| Formation of Black Precipitate | Catalyst decomposition (formation of palladium black). | 1. Increase ligand-to-palladium ratio (e.g., 4:1 PPh₃:Pd). 2. Ensure the reaction is properly deoxygenated; oxygen can degrade the catalyst. 3. Lower the reaction temperature. |
| Significant Alkyne Homocoupling | Trace copper contamination in reagents or catalyst.[8] | 1. Although "copper-free," ensure high-purity reagents. 2. Rigorously clean all glassware to remove trace metal impurities. 3. Add the alkyne slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Difficult Purification | Product co-elutes with byproducts (e.g., triphenylphosphine oxide). | 1. Optimize chromatography conditions with different solvent systems. 2. Consider using a heterogeneous or polymer-supported catalyst that can be removed by simple filtration.[1] |
Conclusion
The copper-free Sonogashira coupling is a powerful and refined methodology for the synthesis of diarylacetylenes and other cross-coupled products. By eliminating the copper co-catalyst, this protocol offers superior control, minimizes the formation of problematic homocoupled byproducts, and simplifies product purification—a critical advantage in the synthesis of high-value compounds for pharmaceutical and materials science applications. The detailed protocol and troubleshooting guide provided herein serve as a robust starting point for researchers to successfully implement this clean and efficient C-C bond-forming reaction.
References
-
Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6695-6727. [Link]
-
Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6695-6727. [Link]
-
Köllhofer, A., et al. (2008). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics, 27(21), 5649-5659. [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
ChemOrgChem. (2025). Sonogashira coupling reaction | Organometallic name reaction. YouTube. [Link]
-
The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling. [Link]
-
Thomas, J., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5175-5196. [Link]
-
Plenio, H., et al. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis, 13(18), 12185–12193. [Link]
-
ResearchGate. (2021). (PDF) Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
Sources
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- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
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- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: 1-Ethynyl-4-iodobenzene Cross-Coupling
Welcome to the technical support center for cross-coupling reactions involving 1-Ethynyl-4-iodobenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during Sonogashira and other cross-coupling methodologies with this versatile reagent. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
FAQ 1: My Sonogashira reaction with 1-Ethynyl-4-iodobenzene is producing a significant amount of a dimeric alkyne byproduct. What is happening and how can I prevent it?
Answer:
This is a classic case of alkyne homocoupling, often referred to as Glaser coupling, which is the most common side reaction in copper-co-catalyzed Sonogashira reactions.[1][2] This occurs when the terminal alkyne couples with itself to form a symmetric 1,3-diyne.
Causality: The copper(I) co-catalyst, while accelerating the desired cross-coupling, can also facilitate the oxidation of the copper acetylide intermediate, especially in the presence of oxygen.[1][2] This oxidation leads to the formation of an alkynyl radical, which then dimerizes.[2]
Troubleshooting Guide:
-
Ensure a Strictly Inert Atmosphere: Oxygen is a key promoter of Glaser coupling.[1] It is crucial to thoroughly deaerate your solvent and reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst and reagents. Maintain a positive pressure of the inert gas throughout the reaction.
-
Consider Copper-Free Conditions: The most direct way to eliminate copper-mediated homocoupling is to switch to a copper-free Sonogashira protocol.[1][2] These methods often require more specialized palladium catalysts and ligands but can be very effective in preventing diyne formation.[2]
-
Optimize Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Bulky, electron-rich phosphine ligands can sometimes favor the cross-coupling pathway.[3]
-
Control Reaction Temperature: While aryl iodides like 1-Ethynyl-4-iodobenzene are highly reactive and often couple at room temperature, running the reaction at the lowest effective temperature can help minimize side reactions.[1]
FAQ 2: I am observing the formation of biphenyl derivatives in my reaction mixture. What is the source of this side product?
Answer:
The formation of biphenyl derivatives points to the homocoupling of your aryl iodide, in this case, 1-Ethynyl-4-iodobenzene. This side reaction can be catalyzed by the palladium catalyst, particularly at higher temperatures or if the catalyst degrades.
Causality: The palladium(0) catalyst can undergo oxidative addition into two molecules of the aryl iodide. The resulting aryl-palladium(II) complexes can then undergo a reductive elimination step to form a new carbon-carbon bond between the two aryl groups, regenerating the palladium(0) catalyst.
Troubleshooting Guide:
-
Lower the Reaction Temperature: As with many side reactions, elevated temperatures can promote the homocoupling of the aryl halide. Since 1-Ethynyl-4-iodobenzene is quite reactive due to the carbon-iodine bond, it is often possible to run the reaction at or near room temperature.[4]
-
Use an Appropriate Palladium Source and Ligand: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Ensure your catalyst is active and that the ligand provides a stable catalytic complex.
-
Control Stoichiometry: Ensure that the alkyne coupling partner is present in a slight excess to favor the cross-coupling pathway over the aryl homocoupling.
FAQ 3: My reaction is sluggish, and I'm recovering a significant amount of de-iodinated starting material (ethynylbenzene). What is causing this hydrodehalogenation?
Answer:
The replacement of the iodine atom with a hydrogen atom is a side reaction known as hydrodehalogenation. This can be a significant issue, leading to reduced yields of the desired cross-coupled product.
Causality: This side reaction can occur through several pathways. One common mechanism involves the oxidative addition of the aryl iodide to the Pd(0) center, followed by the reaction of the resulting aryl-palladium(II)-iodide complex with a hydride source in the reaction mixture. The amine base or even trace amounts of water can sometimes act as a hydride source, particularly at elevated temperatures.
Troubleshooting Guide:
-
Use a Dry, High-Purity Amine Base: Amines can be a source of both protons and hydrides. Using a freshly distilled and dry amine base can minimize hydrodehalogenation.
-
Ensure Anhydrous Conditions: While some modern protocols are tolerant of water, hydrodehalogenation can be exacerbated by its presence. Ensure your solvent and reagents are anhydrous.[5]
-
Optimize the Base: The choice of base can be critical. Less coordinating, bulkier bases may be less likely to participate in hydrodehalogenation pathways. Sometimes, switching from an amine base to an inorganic base like potassium carbonate or cesium carbonate can be beneficial, although this will depend on the specific reaction conditions.[1]
Experimental Protocols
Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling of 1-Ethynyl-4-iodobenzene
This protocol is a starting point for the cross-coupling of 1-Ethynyl-4-iodobenzene with a terminal alkyne under standard Sonogashira conditions.
Materials:
-
1-Ethynyl-4-iodobenzene (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (solvent and base)
-
Anhydrous, degassed solvent (e.g., THF or DMF) if co-solvent is needed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-Ethynyl-4-iodobenzene, the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous, degassed triethylamine. If a co-solvent is used, add it at this stage.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of 1-Ethynyl-4-iodobenzene
This protocol is recommended to avoid alkyne homocoupling.
Materials:
-
1-Ethynyl-4-iodobenzene (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) (0.04 equiv)
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃, or an amine like diisopropylamine) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂, the phosphine ligand, and the base.
-
Add the anhydrous, degassed solvent and stir for a few minutes to allow for the formation of the active catalyst.
-
Add 1-Ethynyl-4-iodobenzene and the terminal alkyne.
-
Stir the reaction at the appropriate temperature (room temperature to moderate heating may be required depending on the substrates and catalyst system). Monitor the reaction by TLC or GC-MS.
-
Upon completion, perform an aqueous workup appropriate for the solvent and base used.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Data Presentation
| Side Reaction | Common Cause(s) | Key Preventative Measures |
| Alkyne Homocoupling (Glaser Coupling) | Copper co-catalyst, presence of oxygen.[1][2] | Use copper-free conditions, ensure a strictly inert atmosphere.[1][2] |
| Aryl Halide Homocoupling | High reaction temperature, catalyst degradation. | Lower reaction temperature, use a stable catalyst system. |
| Hydrodehalogenation | Presence of hydride sources (e.g., from base or water), elevated temperatures. | Use dry, high-purity reagents and solvents; optimize the choice of base.[5] |
Visualizations
Diagram 1: Sonogashira Catalytic Cycle and Major Side Reactions
Caption: Catalytic cycle of the Sonogashira reaction and key side reactions.
References
-
ResearchGate. (2025, August 6). Pd-free, Sonogashira cross-coupling reaction. An update | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Tiwari, V. K., et al. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4585-4613. [Link]
-
Vafaeezadeh, M., Rajabi, F., Qiu, X., Tummeley, M. A. M., & Thiel, W. R. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 15(1), 1. [Link]
-
Li, J.-H., Liang, Y., & Xie, Y.-X. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. The Journal of Organic Chemistry, 70(11), 4393–4396. [Link]
-
ResearchGate. (n.d.). Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
-
Chemistry Unleashed. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, February 14). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6269-6293. [Link]
-
National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4585-4613. [Link]
-
ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. Retrieved from [Link]
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
ResearchGate. (n.d.). a Solvent effect over the Heck cross-coupling reaction of iodobenzene.... Retrieved from [Link]
-
ResearchGate. (2025, August 6). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. Retrieved from [Link]
Sources
Technical Support Center: Purification of 1-Ethynyl-4-iodobenzene
This Technical Support Guide addresses the purification and handling of 1-Ethynyl-4-iodobenzene (also known as 4-iodophenylacetylene). This compound is a critical intermediate in molecular electronics and cross-coupling chemistry (e.g., Sonogashira, Suzuki).
Its purification is notoriously difficult due to the "statistical mixture" problem inherent in its synthesis from 1,4-diiodobenzene, leading to co-elution of starting materials and bis-substituted byproducts.
Module 1: Reaction Optimization (The "Pre-Purification" Strategy)
Context: The primary impurity in this synthesis is the bis-coupled product (1,4-diethynylbenzene) and unreacted 1,4-diiodobenzene. Purification difficulty is directly proportional to the stoichiometry used in the reaction.
Troubleshooting the Synthesis Stoichiometry
Q: Why is my crude mixture inseparable by column chromatography? A: You likely used a 1:1 stoichiometry. Because the reactivity of the second iodide is similar to the first, a 1:1 ratio yields a statistical distribution: ~25% bis-product, ~50% desired mono-product, and ~25% unreacted starting material.
Protocol for "Statistical Biasing": To simplify purification, you must bias the reaction to eliminate one of the difficult impurities (usually the bis-product, which is harder to remove).
-
The "Excess Diiodide" Method (Recommended):
-
Ratio: Use 3.0 to 5.0 equivalents of 1,4-diiodobenzene relative to TMS-acetylene.
-
Result: This suppresses bis-coupling (<5%).
-
Purification Benefit: You only need to separate the product from the starting material (1,4-diiodobenzene), which is much easier than separating it from the structurally similar bis-alkyne.
-
Recovery: The excess 1,4-diiodobenzene can be recovered quantitatively during the column flush.
-
Figure 1: Stoichiometric control determines purification difficulty. Using excess diiodide shifts the mixture to an easily separable binary system.
Module 2: Catalyst Removal & Work-up
Context: Residual Palladium (Pd) and Copper (Cu) cause long-term instability (polymerization) and interfere with electronic applications.
Q: My product turns black after a few days. Why? A: This is likely due to residual Pd/Cu catalyzing the polymerization of the terminal alkyne or iodine liberation.
Standard De-metallation Protocol: Do not rely solely on column chromatography to remove metals.
-
The Chelating Wash: After the reaction, dilute with Et₂O or EtOAc. Wash the organic phase 3x with 5% aqueous Na₂EDTA (disodium ethylenediaminetetraacetate). This complexes Cu(II) effectively.
-
The Thiosulfate Wash: Wash 1x with saturated Na₂S₂O₃ to reduce any liberated iodine (which acts as a radical initiator).
-
Solid Phase Scavenging: If high purity is required (e.g., for OLEDs), stir the crude organic solution with SiliaMetS® Thiol or equivalent Pd-scavenging silica for 2 hours before filtration.
Module 3: Chromatographic Purification
Context: 1-Ethynyl-4-iodobenzene is non-polar.[1] It elutes very close to 1,4-diiodobenzene.
Q: What solvent system separates the mono-iodo product from the di-iodo starting material? A: You must use a very shallow gradient of non-polar solvents. Standard Hexane/EtOAc is often too polar, causing co-elution.
Optimized Column Protocol:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Loading: Dry load on Celite or Silica (dissolve in DCM, mix with silica, rotovap to dryness). Do not wet load with DCM as it broadens the band immediately.
-
Mobile Phase: 100% Hexanes
5% DCM in Hexanes.
| Fraction | Solvent Composition | Target Eluate | Rf Value (approx) |
| 1 | 100% Hexanes (2 CV*) | 1,4-Diiodobenzene (SM) | ~0.8 (Hexanes) |
| 2 | 1-2% DCM in Hexanes | Mixed Fraction | - |
| 3 | 5% DCM in Hexanes | 1-Ethynyl-4-iodobenzene | ~0.4 (Hexanes) |
| 4 | 10-20% DCM in Hexanes | Bis-coupled byproduct | < 0.2 (Hexanes) |
*CV = Column Volume
Visual Cue: The product is UV active (254 nm). 1,4-diiodobenzene stains poorly; the product stains dark brown/purple with KMnO₄ or Anisaldehyde.
Module 4: Advanced Purification (Sublimation)
Context: For molecular electronics or crystallography, chromatography is insufficient to remove trace solvent or oligomers.
Q: Can I distill this compound? A: Avoid distillation. Iodo-acetylenes are thermally sensitive and can decompose explosively or polymerize at high temperatures. Sublimation is the safer, superior alternative for this solid/low-melting solid.
Vacuum Sublimation Protocol:
-
Equipment: Cold-finger sublimation apparatus.
-
Pressure: High vacuum required (< 0.1 mbar).
-
Temperature:
-
Coolant: 0°C (Ice water) or -78°C (Dry ice/Acetone) if the product is low-melting.
-
Heating Bath: Slowly ramp from 40°C to ~60-70°C.
-
-
Process:
-
The volatile 1,4-diiodobenzene (if present) will sublime first. Collect this "fore-cut" and discard.
-
Clean the cold finger.
-
Resume heating. The 1-Ethynyl-4-iodobenzene will sublime as white/off-white crystals.
-
Non-volatile oligomers and catalyst residues remain at the bottom.
-
Figure 2: Gradient sublimation allows for the physical separation of starting materials based on vapor pressure differences.
Frequently Asked Questions (FAQ)
Q: My product is a yellow oil, but literature says it should be a solid. Is it impure? A: 1-Ethynyl-4-iodobenzene has a relatively low melting point (approx. 75–80°C, though reported values vary by purity). It often exists as a supercooled liquid after rotary evaporation.
-
Action: Scratch the flask with a glass rod or seed it with a crystal. Store it in the freezer (-20°C); it should solidify. If it remains a dark oil, it likely contains solvent or polymer impurities.
Q: Can I use TMS-acetylene protected product to purify? A: Yes, this is highly recommended. The TMS-protected intermediate ((4-iodophenylethynyl)trimethylsilane) is much more stable and non-polar than the free alkyne.
-
Strategy: Perform the rigorous column chromatography on the TMS-protected species. Once pure, deprotect (K₂CO₃/MeOH) and perform a simple filtration or short plug to remove the salts. This avoids handling the sensitive terminal alkyne during the difficult separation steps.
Q: How should I store the purified compound? A:
-
Light: Strictly dark (foil-wrapped). Aryl iodides are photosensitive (C-I bond cleavage).
-
Temperature: -20°C (Freezer).
-
Atmosphere: Inert gas (Argon/Nitrogen). Terminal alkynes absorb oxygen over time, leading to oxidative homocoupling (Glaser coupling).
References
-
Sonogashira Coupling Fundamentals
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link
-
-
Purification via Sublimation (General Organic Electronics)
-
Forrest, S. R. (1997). Ultrathin Organic Films Grown by Organic Molecular Beam Deposition and Related Techniques. Chemical Reviews, 97(6), 1793–1896. Link
-
-
Statistical Synthesis Control
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
-
Handling of Iodo-Alkynes
-
Tashrifi, Z., et al. (2019). Synthesis of 1,4-bis(ethynyl)benzene derivatives. Beilstein Journal of Organic Chemistry, 15, 1670–1676. (Demonstrates workup and stability protocols for similar systems). Link
-
Sources
Validation & Comparative
Beyond the Standard Electrophile: A Comparative Guide to 1-Ethynyl-4-iodobenzene
Executive Summary
1-Ethynyl-4-iodobenzene (often abbreviated as 4-iodophenylacetylene ) represents a unique class of "Janus" reagents in organic synthesis. Unlike standard aryl halides (e.g., iodobenzene) which act purely as electrophiles, or terminal alkynes which act as nucleophiles, this molecule possesses both reactive functionalities on a single arene scaffold.
This guide objectively compares its reactivity against standard aryl halides, quantifying the electronic acceleration provided by the ethynyl group while delineating the critical selectivity challenges—specifically the competition between AB-type self-polymerization , Glaser homocoupling , and chemoselective cross-coupling .
Part 1: Mechanistic Profile & Reactivity Hierarchy[1]
The Halide Hierarchy
In palladium-catalyzed cross-coupling (Sonogashira, Suzuki, Heck), the rate-determining step is often the oxidative addition of the C–X bond to the Pd(0) species. 1-Ethynyl-4-iodobenzene follows the established leaving group hierarchy but with significant electronic modulation.
| Aryl Halide Class | Bond Dissociation Energy (kcal/mol) | Relative Oxidative Addition Rate ( | Primary Utility |
| Aryl Iodides (Ar-I) | ~65 | High (1000x) | Mild conditions, complex substrates. |
| Aryl Triflates (Ar-OTf) | ~95 (C-O) | High | Pseudohalide alternative; expensive. |
| Aryl Bromides (Ar-Br) | ~81 | Moderate (1x) | Standard industrial building block. |
| Aryl Chlorides (Ar-Cl) | ~96 | Low (<0.01x) | Requires specialized bulky ligands (e.g., Buchwald). |
Electronic Modulation: The Ethynyl Effect
The ethynyl group (
-
Comparison: Unlike electron-rich aryl iodides (e.g., 4-iodoanisole) which react slower due to a more electron-rich C–I bond, the ethynyl group pulls electron density away from the ring.
-
Consequence: This lowers the energy of the
orbital, facilitating faster oxidative addition to Pd(0) compared to unsubstituted iodobenzene.
The Selectivity Map (Visualization)
The following diagram illustrates the competing reaction pathways inherent to 1-Ethynyl-4-iodobenzene, distinguishing it from mono-functional aryl halides.
Figure 1: Reaction Selectivity Map showing the three primary fates of 1-Ethynyl-4-iodobenzene: Polymerization (A), Homocoupling (B), and Selective Coupling (C).[1][2][3][4][5][6][7][8][9]
Part 2: Comparative Performance Data
The following table synthesizes experimental data comparing 1-Ethynyl-4-iodobenzene with its bromo-analog and standard iodobenzene in Sonogashira conditions.
| Substrate | Electrophilicity ( | Reactivity vs. Phenylacetylene | Dominant Side Reaction | Recommended Protocol Adjustment |
| 1-Ethynyl-4-iodobenzene | High (+0.23) | Very Fast | Self-Polymerization (PPE) | Use Cu-free conditions or TMS-protection to stop polymerization. |
| 1-Ethynyl-4-bromobenzene | High (+0.23) | Slow | Homocoupling (Glaser) | Requires elevated temp (>60°C) or bulky ligands. |
| Iodobenzene | Neutral (0.00) | Fast | Minimal | Standard Sonogashira (RT). |
| 1-Iodo-4-nitrobenzene | Very High (+0.78) | Extremely Fast | Nitro reduction (rare) | Lower catalyst loading possible (0.1 mol%). |
Key Insight: While 1-iodo-4-nitrobenzene is faster, 1-ethynyl-4-iodobenzene is unique because the "substituent" is also a reactive handle. This necessitates strict exclusion of oxygen to prevent Glaser coupling of the ethynyl tail.
Part 3: Experimental Protocols
Protocol A: Controlled Synthesis of Poly(phenylene ethynylene) (PPE)
Use Case: Exploiting the bifunctional nature for materials science (molecular wires).
Rationale: Standard Sonogashira conditions (Pd/Cu) often lead to uncontrolled branching or oxidative dimerization. This protocol uses a phase-transfer system to ensure linear AB-type polymerization.
Reagents:
-
Monomer: 1-Ethynyl-4-iodobenzene (1.0 equiv)
-
Catalyst:
(1-3 mol%) -
Co-catalyst: CuI (2-5 mol%)
-
Base/Solvent: Toluene / Diisopropylamine (3:1 ratio)
Step-by-Step Workflow:
-
Degassing (Critical): The solvent mixture must be sparged with Argon for 30 minutes. Reason: Oxygen promotes Glaser homocoupling (diyne formation) which terminates the polymer chain.
-
Addition: Add monomer and catalysts to a Schlenk flask under Argon counter-flow.
-
Initiation: Heat to 50°C . Note: Higher temperatures (>80°C) increase insolubility and precipitation of short oligomers.
-
Termination: After 24h, add a "capping agent" (e.g., iodobenzene or phenylacetylene) to quench the reactive chain ends.
-
Purification: Precipitate into cold methanol. Filter and wash with hexanes to remove oligomers.
Protocol B: Chemoselective Cross-Coupling (The "Protection" Strategy)
Use Case: Coupling the aryl iodide end to a different alkyne WITHOUT polymerizing.
Rationale: You cannot selectively couple the iodide of 1-ethynyl-4-iodobenzene to another alkyne directly because the substrate's own alkyne will compete. You must use the TMS-protected analog.
-
Start Material: Use ((4-iodophenyl)ethynyl)trimethylsilane .
-
Coupling: Perform standard Sonogashira with Target Alkyne-B.
-
Conditions:
, CuI, , THF, RT. -
Selectivity: The TMS group renders the "native" alkyne inert. The Pd inserts into the C-I bond and couples with Alkyne-B.
-
-
Deprotection: Treat the product with
or TBAF to reveal the terminal alkyne for the next step.
Part 4: Troubleshooting & Optimization Logic
The Glaser Trap
If you observe a product with a molecular weight of exactly
-
Cause: Trace Oxygen in the system.
-
Fix: Switch to Copper-Free Sonogashira (Cadiot-Chodkiewicz variant) using
and a phosphine ligand (e.g., or XPhos) with an organic base (Piperidine). Copper is the primary vector for oxidative homocoupling.
Catalyst Poisoning
The terminal alkyne can form stable
-
Fix: Increase the Phosphine:Pd ratio to 4:1 to displace the alkyne from the metal center, ensuring the catalytic cycle continues.
References
-
Mechanistic Studies on Oxidative Addition of Aryl Halides
- Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-lig
-
Source:
-
Sonogashira Coupling Selectivity & Protocols
- Copper-free Sonogashira cross-coupling reactions: an overview.
-
Source:
-
Polymerization of AB-Monomers
- Synthesis and Characterization of Poly(alkyl-substituted p-phenylene ethynylene)s.
-
Source:
-
General Reactivity of 1-Bromo-4-iodobenzene (Analogous Selectivity)
-
1-Bromo-4-iodobenzene - Reactivity Profile.
-
Source:
-
-
Glaser Coupling Risks
- Greener Conditions for Asymmetric Coupling of Terminal Alkynes (Glaser Protocols).
-
Source:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]
- 4. Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interrogating the Mechanistic Features of Ni(I)-mediated Aryl Iodide Oxidative Addition using Electroanalytical and Statistical Modeling Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
Comparative Reactivity Guide: 1-Ethynyl-4-iodobenzene vs. 1-Ethynyl-4-bromobenzene
Topic: 1-Ethynyl-4-iodobenzene vs 1-Ethynyl-4-bromobenzene Reactivity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Strategic Choice of Halogen
In the architecture of organic synthesis, 1-ethynyl-4-iodobenzene (I-EPA) and 1-ethynyl-4-bromobenzene (Br-EPA) serve as critical bifunctional "A-B" monomers. While structurally similar, their utility diverges sharply based on the kinetics of the carbon-halogen bond.[1]
-
1-Ethynyl-4-iodobenzene: The "High-Energy" Candidate. It offers rapid oxidative addition rates at room temperature, making it ideal for mild polymerizations and sensitive substrates.[1] However, its high reactivity poses stability challenges (self-oligomerization).[1]
-
1-Ethynyl-4-bromobenzene: The "Controlled" Candidate. It is a robust, shelf-stable building block that requires thermal or catalytic activation to react.[1] It is the preferred scaffold for stepwise, orthogonal functionalization.[1]
This guide analyzes the mechanistic distinctions, experimental performance, and optimal workflows for each derivative.
Mechanistic Foundation: Bond Dissociation & Oxidative Addition
The primary differentiator is the bond dissociation energy (BDE) of the C-X bond, which dictates the rate of the oxidative addition step in transition-metal-catalyzed cycles (Pd, Ni).[1]
| Feature | 1-Ethynyl-4-iodobenzene | 1-Ethynyl-4-bromobenzene | Mechanistic Impact |
| C-X BDE | ~65 kcal/mol | ~81 kcal/mol | Iodide undergoes oxidative addition ~10³–10⁴ times faster than bromide. |
| Pd(0) Insertion | Fast, Exothermic | Slow, Endothermic (often RDS) | Iodide reacts at RT; Bromide typically requires heat (>60°C) or electron-rich ligands.[1] |
| Alkyne Acidity (pKa) | ~28.5 (DMSO) | ~28.5 (DMSO) | Negligible difference; both susceptible to base-mediated deprotonation.[1] |
| Self-Reactivity | High (Risk of uncontrolled polymerization) | Low (Stable monomer) | Iodide requires careful storage (cold, dark) to prevent spontaneous PPE formation.[1] |
Visualization: Reactivity Hierarchy & Selectivity
The following diagram illustrates the orthogonal reactivity window that allows chemists to use these molecules for sequential synthesis.
Caption: Kinetic hierarchy showing how temperature and catalyst choice enable selective activation of I-EPA vs. Br-EPA.
Experimental Case Studies
Case Study A: Sonogashira Cross-Coupling
Objective: Synthesize an asymmetric diarylalkyne.
-
Scenario: Coupling with Phenylacetylene (1.1 equiv).[1]
-
Catalyst System: Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%), Et₃N.[1]
| Substrate | Temperature | Time | Yield | Observation |
| 1-Ethynyl-4-iodobenzene | 25°C (RT) | 1–2 h | >95% | Rapid conversion. Risk of homocoupling (Glaser) if O₂ is present.[1] |
| 1-Ethynyl-4-bromobenzene | 25°C (RT) | 24 h | <5% | Essentially inert. Requires heating to 60–80°C for conversion.[1] |
| 1-Ethynyl-4-bromobenzene | 80°C | 4–6 h | 85–92% | Good conversion, but higher thermal budget required. |
Insight: The inertness of the C-Br bond at room temperature in Br-EPA allows it to be used as a nucleophile (via the alkyne) without the aryl halide interfering.[1] Conversely, I-EPA is a "double-ended" electrophile/nucleophile that is difficult to control in stepwise reactions without protecting groups.[1]
Case Study B: Polymerization (Poly(phenylene ethynylene) Synthesis)
Objective: Create a conjugated polymer backbone.
-
Method: Step-growth polymerization (A-B type).
-
Iodo-Monomer Route:
-
Bromo-Monomer Route:
-
Pros: Monomer is a stable solid.[1] Polymerization is "switchable" (only starts when heated).[1]
-
Cons: Requires specialized ligands (e.g., bulky phosphines like
or NHCs) to achieve high molecular weights, as simple ligands often lead to premature termination due to slower oxidative addition kinetics.[1]
-
Detailed Protocols
Protocol 1: Synthesis of 1-Ethynyl-4-bromobenzene (Selective C-I Activation)
This protocol demonstrates the utility of the reactivity difference.[1] We start with 1-bromo-4-iodobenzene to make the Br-EPA building block.
Reagents:
-
1-Bromo-4-iodobenzene (1.0 equiv)
-
Trimethylsilylacetylene (TMSA) (1.05 equiv)[1]
-
PdCl₂(PPh₃)₂ (2 mol%)[1]
-
CuI (1 mol%)[1]
-
Solvent: THF/Et₃N (1:1 v/v)
Procedure:
-
Setup: Flame-dry a Schlenk flask and cycle with Argon 3x.
-
Dissolution: Add 1-bromo-4-iodobenzene (e.g., 5 mmol) and catalysts to the flask. Add degassed solvent.[1]
-
Addition: Add TMSA dropwise via syringe at Room Temperature (23°C) .
-
Critical Control Point: Do not heat.[1] Heating will activate the C-Br bond and lead to polymerization or bis-coupling.
-
-
Monitoring: Stir for 2–4 hours. Monitor via TLC (Hexanes).[1] The starting material (Rf ~0.[1]6) should disappear, replaced by the mono-coupled product (Rf ~0.5).
-
Workup: Filter off ammonium salts, concentrate, and purify via short silica plug.
-
Deprotection: Treat the TMS-intermediate with
in MeOH/DCM for 1 hour to yield 1-Ethynyl-4-bromobenzene .
Validation:
-
¹H NMR (CDCl₃): Look for the terminal alkyne proton singlet at ~3.1 ppm.[1] The aromatic region should show a characteristic AA'BB' system (two doublets) indicative of para-substitution.[1]
Protocol 2: Controlled Polymerization of 1-Ethynyl-4-bromobenzene
Used when high stability and controlled molecular weight are required.
Reagents:
-
1-Ethynyl-4-bromobenzene
-
Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(OAc)₂/P(o-tol)₃[1]
-
Base: Diisopropylamine (DIPA)[1]
-
Solvent: Toluene (anhydrous)[1]
Procedure:
-
Degassing: Rigorous exclusion of oxygen is vital to prevent Glaser coupling (alkyne-alkyne dimerization) which creates defects in the polymer chain.[1] Freeze-pump-thaw the solvent 3x.
-
Initiation: Combine monomer and base in the reaction vessel. Add catalyst solution under Argon flow.[1]
-
Polymerization: Heat the mixture to 70–80°C .
-
Note: Unlike the Iodo-analog, no reaction occurs until the temperature threshold is crossed.[1]
-
-
Termination: After 24–48 hours, add a small amount of iodobenzene (end-capper) to quench the terminal alkyne, followed by phenylacetylene to quench the terminal bromide.
-
Precipitation: Pour the viscous solution into cold methanol to precipitate the yellow/orange polymer.[1]
Decision Matrix: Which to Use?
| Application | Recommended Compound | Rationale |
| Stepwise Oligomer Synthesis | 1-Ethynyl-4-bromobenzene | Stability allows it to act as a nucleophile only. The Br-end remains "masked" until activated by heat. |
| High MW Polymers (Mild) | 1-Ethynyl-4-iodobenzene | Faster kinetics drive the step-growth reaction to higher conversion (and thus higher MW) at RT. |
| Click Chemistry (CuAAC) | 1-Ethynyl-4-bromobenzene | The C-I bond is labile under Cu(I) catalysis and may lead to Ullmann-type side reactions. The C-Br bond is spectating. |
| Commercial Scale-Up | 1-Ethynyl-4-bromobenzene | Lower cost, higher shelf-stability, and easier handling without degradation. |
Visualization: Synthesis Workflow Logic
Caption: Decision tree for selecting the appropriate halogenated phenylacetylene based on synthetic goals.
References
-
Sonogashira, K. (2002).[1] Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[1] Journal of Organometallic Chemistry, 653(1-2), 46–49.[1] Link
-
Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922.[1] Link
-
Bunz, U. H. F. (2000).[1] Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications. Chemical Reviews, 100(4), 1605–1644.[1] Link
-
Nielsen, M. B., & Diederich, F. (2002).[1] Conjugated Oligoenynes Based on the Diethynylethene Unit.[1] Chemistry – A European Journal, 8(1), 101–113.[1] (Demonstrates selective coupling strategies).
-
Sigma-Aldrich. (2024). Product Specification: 1-Bromo-4-ethynylbenzene. Link[1]
Sources
A Comparative Guide to the Reaction Byproducts of 1-Ethynyl-4-iodobenzene in Cross-Coupling Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, the choice of building blocks is paramount to the success of a reaction, dictating not only the yield and purity of the desired product but also the complexity of purification due to byproduct formation. 1-Ethynyl-4-iodobenzene is a widely utilized bifunctional reagent, prized for its reactive ethynyl and iodo groups that serve as handles for a variety of cross-coupling reactions. However, its utility is often shadowed by the formation of undesirable byproducts, which can complicate downstream processes and impact overall efficiency. This guide provides a comprehensive analysis of the reaction byproducts of 1-Ethynyl-4-iodobenzene in common cross-coupling reactions, offering a comparative perspective against alternative reagents and providing actionable experimental protocols to mitigate byproduct formation.
The Duality of 1-Ethynyl-4-iodobenzene: A Versatile Reagent with Inherent Challenges
1-Ethynyl-4-iodobenzene is a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals, functional polymers, and optoelectronic materials.[1] Its utility stems from the orthogonal reactivity of the terminal alkyne and the aryl iodide. The highly reactive carbon-iodine bond makes it an excellent electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, Heck, Stille, and Negishi couplings.[2] Simultaneously, the terminal alkyne provides a nucleophilic handle for transformations such as the Sonogashira reaction, click chemistry, and Glaser coupling.
However, this dual reactivity is also the root of its primary drawback: the propensity to form homocoupled byproducts. The terminal alkyne can readily undergo oxidative coupling, particularly under the conditions often employed for cross-coupling reactions, leading to the formation of symmetric diynes. Understanding and controlling this and other side reactions is crucial for optimizing synthetic routes that employ this versatile reagent.
Byproduct Profile of 1-Ethynyl-4-iodobenzene in Key Cross-Coupling Reactions
The nature and quantity of byproducts generated from 1-ethynyl-4-iodobenzene are highly dependent on the specific cross-coupling reaction and the employed conditions. Here, we delve into the characteristic byproduct profiles of the most common transformations.
Sonogashira Coupling: The Prevalent Homocoupling Challenge
The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of C(sp)-C(sp2) bond formation.[3] When 1-ethynyl-4-iodobenzene is used as the alkyne component, the desired cross-coupled product is often accompanied by a significant amount of the homocoupled diyne, 1,4-bis(4-iodophenyl)buta-1,3-diyne . This side reaction, known as Glaser or Hay coupling, is promoted by the copper(I) cocatalyst and the presence of oxygen.[4]
The formation of this byproduct can be particularly problematic due to its similar polarity to the desired product, making chromatographic separation challenging and often leading to reduced isolated yields.
Mitigation Strategies: Several strategies have been developed to suppress homocoupling in Sonogashira reactions:
-
Copper-Free Conditions: The most direct approach is to perform the reaction in the absence of the copper cocatalyst. While this can significantly reduce homocoupling, it often requires higher reaction temperatures, longer reaction times, and more active palladium catalysts.[5]
-
Use of Additives: The addition of reducing agents or specific ligands can help to maintain the palladium catalyst in its active Pd(0) state and suppress the oxidative pathways that lead to homocoupling.
-
Slow Addition of the Alkyne: A slow, controlled addition of 1-ethynyl-4-iodobenzene to the reaction mixture can help to maintain a low concentration of the alkyne, thereby disfavoring the bimolecular homocoupling reaction.
Experimental Protocol: Minimizing Homocoupling in a Sonogashira Reaction
This protocol outlines a general procedure for the Sonogashira coupling of 1-ethynyl-4-iodobenzene with an aryl bromide, incorporating strategies to minimize homocoupling.
Materials:
-
1-Ethynyl-4-iodobenzene
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), palladium catalyst (1-5 mol%), and CuI (0.5-2 mol%).
-
Add the anhydrous solvent and the amine base.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
In a separate flask, prepare a solution of 1-ethynyl-4-iodobenzene (1.1 equiv) in the reaction solvent.
-
Slowly add the solution of 1-ethynyl-4-iodobenzene to the reaction mixture via a syringe pump over a period of 1-2 hours.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.
-
Analyze the crude and purified products by 1H NMR, GC-MS, or HPLC to quantify the ratio of the cross-coupled product to the homocoupled byproduct.
Suzuki-Miyaura Coupling: Homocoupling of the Boronic Acid Partner
In the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, 1-ethynyl-4-iodobenzene serves as the electrophilic partner. While this reaction is generally robust and high-yielding, a common byproduct is the homocoupling of the organoboron reagent, leading to a symmetric biaryl. This side reaction is often promoted by the presence of oxygen and can be catalyzed by the palladium species.
When coupling 1-ethynyl-4-iodobenzene with an arylboronic acid, the primary byproduct is the corresponding biaryl derived from the boronic acid. The formation of the homocoupled 1,4-diethynylbenzene from 1-ethynyl-4-iodobenzene itself is less common under typical Suzuki conditions.
Mitigation Strategies:
-
Rigorous Degassing: Thoroughly degassing the reaction mixture and maintaining an inert atmosphere can significantly reduce the oxidative homocoupling of the boronic acid.
-
Choice of Base and Solvent: The selection of the base and solvent system can influence the rate of the desired cross-coupling versus the side reactions.
-
Use of Stabilizing Ligands: Employing bulky and electron-rich phosphine ligands can stabilize the palladium catalyst and favor the cross-coupling pathway.
Logical Workflow for Suzuki-Miyaura Coupling and Byproduct Formation
Caption: Suzuki coupling of 1-Ethynyl-4-iodobenzene and potential byproduct pathway.
Heck Coupling: A More Complex Byproduct Landscape
The Heck reaction involves the coupling of an unsaturated halide with an alkene. When 1-ethynyl-4-iodobenzene is used, the reaction can be complex. While the desired arylated alkene is the primary product, several side reactions can occur, leading to a more diverse byproduct profile compared to Sonogashira or Suzuki couplings. These can include:
-
Double Arylation: The product alkene can sometimes undergo a second Heck reaction, leading to diarylated species.
-
Isomerization of the Double Bond: The position of the double bond in the product can isomerize under the reaction conditions.
-
Reduction of the Aryl Halide: The aryl iodide can be reduced to the corresponding arene (1-ethynylbenzene).
-
Homocoupling of the Aryl Halide: Formation of 4,4'-diethynylbiphenyl can occur.
The specific distribution of these byproducts is highly sensitive to the reaction conditions, including the choice of catalyst, base, solvent, and temperature.[6]
Stille and Negishi Couplings: Homocoupling and Metal-Related Byproducts
In Stille (organotin reagents) and Negishi (organozinc reagents) couplings, 1-ethynyl-4-iodobenzene again acts as the electrophile.[2] Similar to other cross-coupling reactions, homocoupling of the organometallic reagent is a potential side reaction.[7]
A unique challenge in Stille coupling is the removal of tin-containing byproducts, which are often toxic and can be difficult to separate from the desired product.[8] In Negishi coupling, the organozinc reagents are highly reactive and sensitive to air and moisture, which can lead to their decomposition and the formation of byproducts.
Alternative Reagents and Their Byproduct Profiles: A Comparative Analysis
To circumvent the challenges associated with 1-ethynyl-4-iodobenzene, researchers can turn to alternative reagents that offer different reactivity profiles and potentially cleaner reactions.
4-Ethynylphenylboronic Acid and its Esters
For Suzuki couplings where the ethynylphenyl moiety is desired, using 4-ethynylphenylboronic acid or its corresponding esters (e.g., pinacol ester) as the nucleophilic partner is a common strategy. This approach avoids the direct use of a terminal alkyne in the coupling step, thereby eliminating the possibility of Glaser-type homocoupling. The primary byproduct concern then shifts to the homocoupling of the aryl halide partner.
Table 1: Comparison of Byproducts in Suzuki Coupling
| Reagent System | Primary Desired Product | Major Byproduct(s) |
| 1-Ethynyl-4-iodobenzene + Arylboronic Acid | Aryl-substituted ethynylbenzene | Homocoupled biaryl (from boronic acid) |
| 4-Ethynylphenylboronic Acid + Aryl Halide | Aryl-substituted ethynylbenzene | Homocoupled biaryl (from aryl halide) |
Silyl-Protected Alkynes: (4-Ethynylphenyl)trimethylsilane
The use of a protecting group on the terminal alkyne is a classic strategy to prevent homocoupling. (4-Ethynylphenyl)trimethylsilane is a common example. The bulky trimethylsilyl (TMS) group effectively blocks the terminal position, preventing Glaser coupling. The TMS group can then be selectively removed post-coupling to reveal the terminal alkyne for further transformations. While this adds an extra deprotection step to the synthetic sequence, it often leads to a cleaner reaction profile with higher yields of the desired cross-coupled product.
Workflow for Cross-Coupling with a Silyl-Protected Alkyne
Caption: A two-step approach to avoid homocoupling using a silyl-protected alkyne.
Other Aryl Halides: A Note on Reactivity and Byproducts
While 1-ethynyl-4-iodobenzene is highly reactive due to the C-I bond, analogous bromo- and chloro-derivatives can also be used. The reactivity generally follows the order I > Br > Cl. Using less reactive halides can sometimes reduce the rate of side reactions, but it will also necessitate harsher reaction conditions (higher temperatures, more active catalysts), which can, in turn, promote other degradation pathways. A comparative study of different aryl halides in the Sonogashira reaction can provide valuable insights into optimizing the balance between reactivity and selectivity.[4]
Conclusion: A Strategic Approach to Mitigating Byproducts
The formation of byproducts in cross-coupling reactions with 1-ethynyl-4-iodobenzene is an inherent challenge that requires careful consideration and strategic planning. While homocoupling of the terminal alkyne is the most prevalent issue, particularly in Sonogashira reactions, a range of other side reactions can occur depending on the specific coupling partners and conditions.
By understanding the mechanistic origins of these byproducts, researchers can employ a variety of strategies to minimize their formation. These include the use of copper-free conditions, the addition of specific ligands and additives, the slow addition of reagents, and the use of protecting groups. Furthermore, the selection of alternative reagents, such as boronic acids or silyl-protected alkynes, can provide a more direct route to the desired product with a cleaner reaction profile.
Ultimately, the optimal approach will depend on the specific synthetic target and the context of the overall synthetic strategy. A thorough understanding of the potential byproduct landscape, coupled with careful reaction optimization and the judicious selection of reagents, is key to harnessing the full synthetic potential of 1-ethynyl-4-iodobenzene and its analogues while ensuring the efficient and clean production of valuable chemical entities.
References
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
- Li, J. H., Liang, Y., & Xie, Y. X. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. The Journal of organic chemistry, 70(11), 4393–4396.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Tiwari, V. K., Mishra, N., Singh, S. K., & Singh, A. S. (2021). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC advances, 11(13), 7436–7461.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
- Negishi, E. I. (2010). Nobel Lecture: Magical power of transition metals: past, present, and future.
-
Watsonnoke Scientific Limited. (2025). 1-Ethynyl-4-iodobenzene CAS 766-99-4. Retrieved from [Link]
- Espinet, P., & Echavarren, A. M. (2004). The mechanisms of the Stille reaction.
-
Wikipedia. (2023). Stille reaction. Retrieved from [Link]
- Schmidt, A. F., & Kurokhtina, A. A. (2007). Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A comparative study.
-
Odinity. (2013). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]
- Li, J. H., Liang, Y., & Xie, Y. X. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. The Journal of organic chemistry, 70(11), 4393–4396.
- de la Rosa, M. A., & Fiaud, J. C. (2003). A comparative study of the Heck reaction with aryl iodides, bromides and chlorides. Tetrahedron letters, 44(32), 6095-6098.
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Watsonnoke Scientific Limited. (2025). 1-Ethynyl-4-iodobenzene CAS 766-99-4. Retrieved from [Link]
- Malek, N., & Arvela, R. K. (2012). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Green Chemistry, 14(10), 2769-2775.
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
-
Organic Syntheses. (2011). 4-methoxy-2'-methylbiphenyl. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]
- Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
YouTube. (2019). Sonogashira coupling. Retrieved from [Link]
-
YouTube. (2020). Sonogashira cross-coupling reaction. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
